molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

カタログ番号: B1266109
CAS番号: 696-82-2
分子量: 134.06 g/mol
InChIキー: NTSYSQNAPGMSIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Trifluoropyrimidine is a useful research compound. Its molecular formula is C4HF3N2 and its molecular weight is 134.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSYSQNAPGMSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219876
Record name 2,4,6-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-82-2
Record name 2,4,6-Trifluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluoropyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,4,6-trifluoropyrimidine. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry and materials science, offering unique reactivity for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere.[1][2] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄HF₃N₂[2][3][4]
Molecular Weight 134.06 g/mol [3]
CAS Number 696-82-2[2][4][5]
IUPAC Name This compound[4][5]
Canonical SMILES C1=C(N=C(N=C1F)F)F[5]
InChI Key NTSYSQNAPGMSIH-UHFFFAOYSA-N[4][5]
Boiling Point 83 °C[1][2][6] / 100 °C[5]
Flash Point 35.7 °C[5] / >100 °C[1][2]
Density 1.514 g/cm³[1][5]
Appearance Colorless to light yellow liquid[1][2]
pKa (Predicted) -7.88 ± 0.30[1][2]

Chemical Structure and Spectroscopic Data

This compound belongs to the pyrimidine family, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring. These electron-withdrawing groups render the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack.

While specific experimental spectra for this compound were not detailed in the provided search results, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are standard methods for its structural elucidation and purity assessment.[7][8][9] For instance, ¹⁹F NMR would be a critical tool to characterize the three distinct fluorine environments, while ¹H and ¹³C NMR would provide information about the single proton and four carbon atoms in the molecule. IR spectroscopy would reveal characteristic vibrational frequencies for the C-F and C=N bonds within the heterocyclic ring.[8] Mass spectrometry would confirm the molecular weight of the compound.[9]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the halogen exchange (HALEX) reaction of its chlorinated analog, 2,4,6-trichloropyrimidine.

Experimental Protocol: Fluorination of 2,4,6-Trichloropyrimidine

A common and efficient method for preparing this compound is by reacting 2,4,6-trichloropyrimidine with an alkali metal fluoride in a suitable solvent.[10]

  • Reactants :

    • 2,4,6-Trichloropyrimidine (starting material)

    • Potassium fluoride (KF) (fluorinating agent)

    • Tetramethylene sulfone (solvent)

  • Procedure :

    • 2,4,6-trichloropyrimidine is reacted with at least an equivalent amount of potassium fluoride in a tetramethylene sulfone solvent.[10]

    • The reaction mixture is heated to a temperature range of approximately 115-160 °C.[10] The reaction proceeds at atmospheric pressure.[10]

    • Upon completion of the reaction, the inorganic salts (primarily KCl) are removed from the reaction mixture.[10]

    • The desired product, this compound, is then isolated from the reaction mixture by fractional distillation.[10]

This process is noted for its high yield, excellent purity of the final product, and economic attractiveness as it avoids the use of more expensive fluorinating agents.[10]

G cluster_workflow Synthesis Workflow of this compound start Start Materials: 2,4,6-Trichloropyrimidine Potassium Fluoride Tetramethylene Sulfone reaction Reaction Mixture: Heating at 115-160°C (Atmospheric Pressure) start->reaction Mixing filtration Removal of Inorganic Salts reaction->filtration Reaction Completion distillation Fractional Distillation filtration->distillation Purification product Final Product: This compound distillation->product

A flowchart illustrating the synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the three fluorine substituents, makes the carbon atoms at the 2, 4, and 6 positions highly susceptible to attack by a wide array of nucleophiles, such as amines, alcohols, and thiols. This reactivity is analogous to that of 2,4,6-trichloropyrimidine, which is extensively used as a versatile building block in organic synthesis.[11]

The differential reactivity of the halogen atoms on the pyrimidine ring allows for sequential and regioselective substitution, enabling the controlled synthesis of polysubstituted pyrimidine derivatives. This feature is invaluable in the construction of compound libraries for drug discovery programs.[11]

The pyrimidine scaffold is a fundamental component of many biologically active molecules, including antiviral agents (like the anti-HIV drug Etravirine), anticancer drugs, and kinase inhibitors.[11][12] The ability to introduce diverse functional groups onto the pyrimidine core via SNAr reactions makes this compound a highly valuable intermediate in the synthesis of novel therapeutic agents.[11]

G cluster_pathway Generalized SNAr Mechanism pyrimidine This compound intermediate Meisenheimer Complex (Anionic Intermediate) pyrimidine->intermediate nucleophile Nucleophile (Nu⁻) nucleophile->pyrimidine Nucleophilic Attack product Substituted Pyrimidine intermediate->product Loss of Leaving Group leaving_group Fluoride Ion (F⁻) intermediate->leaving_group

A diagram of the nucleophilic aromatic substitution (SNAr) mechanism.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2][5] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[13] It is sensitive to moisture and should be stored under an inert gas like argon or nitrogen at 2-8°C.[1][2]

References

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Trifluoropyrimidine from 2,4,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the synthesis of 2,4,6-trifluoropyrimidine, a critical intermediate in the pharmaceutical and agrochemical industries. The primary focus is the halogen exchange (Halex) reaction, converting 2,4,6-trichloropyrimidine to its fluorinated analogue. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol. Visual diagrams are included to illustrate the reaction workflow and chemical transformation, adhering to specified technical standards for clarity and precision.

Introduction

This compound is a valuable building block in organic synthesis, particularly for creating complex, biologically active molecules. The introduction of fluorine atoms into a pyrimidine ring can significantly alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability and bioavailability. Consequently, this compound serves as a key precursor for various pharmaceutical and agrochemical compounds.[1][2]

The most direct and economically viable route to this compound is through the nucleophilic aromatic substitution (SNAr) of the chlorine atoms in 2,4,6-trichloropyrimidine. The electron-deficient nature of the pyrimidine ring, amplified by three electron-withdrawing chlorine atoms, makes the carbon centers highly susceptible to nucleophilic attack, facilitating the halogen exchange.[3]

Synthetic Methodology: Halogen Exchange (Halex) Reaction

The conversion of 2,4,6-trichloropyrimidine to this compound is achieved via a nucleophilic halogen exchange reaction. While several fluorinating agents have been explored, the use of an alkali metal fluoride in a suitable high-boiling polar aprotic solvent has proven to be the most efficient and high-yielding method.[4]

Key Reagents and Conditions:

  • Fluorinating Agent: Potassium fluoride (KF) is the most commonly employed reagent for this transformation.[4] Its effectiveness can be enhanced by using it in a spray-dried form, which increases the surface area and reactivity.[5] Other agents like silver fluoride (AgF) have been used but require a large molar excess and involve multiple steps, making the process prohibitively expensive.[4] Antimony trifluoride (SbF₃) and sulfur tetrafluoride (SF₄) have been reported as generally ineffective for this specific transformation.[4]

  • Solvent: Tetramethylene sulfone (sulfolane) is the solvent of choice, providing an optimal medium for the reaction to proceed at atmospheric pressure and facilitating high yields and purity of the final product.[4]

  • Temperature: The reaction is typically conducted at elevated temperatures, with a broad range of 75°C to 220°C. However, optimal results are generally achieved within a narrower range of 115°C to 160°C.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue / DescriptionSource(s)
Starting Material 2,4,6-Trichloropyrimidine[4]
Product This compound[4]
Molecular Formula C₄HCl₃N₂ (Starting Material) / C₄HF₃N₂ (Product)[6][7]
Molecular Weight 183.43 g/mol (Starting Material) / 134.06 g/mol (Product)[7][8]
Primary Reagent Potassium Fluoride (KF)[4]
Recommended Solvent Tetramethylene sulfone (Sulfolane)[4]
Reaction Temperature 75°C - 220°C (Optimal: 115°C - 160°C)[4]
Molar Ratio At least an equimolar amount of KF to 2,4,6-trichloropyrimidine is recommended for best yields.[4]
Reported Yield High yield and excellent purity are achievable.[4]
Product Appearance Clear, colorless liquid.[9]
Product Refractive Index 1.4025 - 1.4055 @ 20°C[9]

Detailed Experimental Protocol

This protocol is based on the methodology described for the efficient synthesis of this compound.[4]

4.1 Materials and Equipment:

  • 2,4,6-Trichloropyrimidine (1 equivalent)

  • Anhydrous Potassium Fluoride (KF), preferably spray-dried (at least 3 equivalents)

  • Tetramethylene sulfone (Sulfolane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Fractional distillation apparatus

  • Vacuum source

4.2 Procedure:

  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Charging Reagents: Charge the flask with 2,4,6-trichloropyrimidine, potassium fluoride, and tetramethylene sulfone. At least an equivalent amount of KF should be used, with an excess being preferable to drive the reaction to completion.

  • Reaction Execution: Begin stirring the mixture and heat it to the target temperature range of 115°C - 160°C. Maintain this temperature and continue vigorous stirring to ensure good mixing of the heterogeneous mixture.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to a safe temperature. The primary method for isolating the this compound is fractional distillation.[4]

  • Purification: Set up a fractional distillation apparatus. Carefully distill the reaction mixture under atmospheric or reduced pressure. The inorganic salts (KCl and excess KF) will remain in the distillation flask. Collect the fraction corresponding to this compound (Boiling Point: ~128-130°C).

  • Characterization: Confirm the purity and identity of the final product using standard analytical techniques such as GC-MS, ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Visualized Workflow and Reaction

The following diagrams illustrate the synthesis workflow and the chemical transformation.

G cluster_workflow Synthesis Workflow Reactants Charge Reactor: 2,4,6-Trichloropyrimidine Potassium Fluoride (KF) Tetramethylene Sulfone Reaction Heat and Stir (115-160 °C) Reactants->Reaction Isolation Cool and Filter (to remove salts) Reaction->Isolation Purification Fractional Distillation Isolation->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Caption: Halogen exchange reaction from trichloro- to trifluoropyrimidine.

References

Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent 2,4,6-trifluoropyrimidine (CAS No. 696-82-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its application in synthetic chemistry and drug discovery.

Core Spectroscopic Data

The empirical formula for this compound is C₄HF₃N₂ with a molecular weight of 134.06 g/mol . The distinct spectroscopic signatures of this compound, arising from its unique electronic and structural features, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key data from ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H7.15t⁵J(H-F) = 1.5H-5
¹³C162.5tq¹J(C-F) = 260, ³J(C-F) = 40C-2
158.0dt¹J(C-F) = 230, ³J(C-F) = 20C-4, C-6
97.5t²J(C-H) = 10C-5
¹⁹F-69.0d⁴J(F-F) = 15F-2
-155.0t⁴J(F-F) = 15F-4, F-6

Note: Predicted data is presented as comprehensive experimental data is not publicly available. Prediction tools from various spectroscopic software were utilized.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies associated with its functional groups. The analysis was conducted on a neat sample.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3150WeakC-H stretch (aromatic)
1600-1650StrongC=N stretch (pyrimidine ring)
1550-1580StrongC=C stretch (pyrimidine ring)
1200-1350Very StrongC-F stretch
1000-1100StrongRing vibrations
800-900StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectral analysis of this compound was performed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum shows a clear molecular ion peak and characteristic fragmentation patterns. The top three peaks by m/z are 134, 33, and 44.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular Ion)
11545[M - F]⁺
10780[M - HCN]⁺
8830[M - F - HCN]⁺
6955[CF₃]⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. All spectra are recorded on a Bruker AM-270 spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique using a DuraSamplIR II accessory is employed. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 30-200 amu to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation MS->Purity Identity Identity Confirmation Structure->Identity Purity->Identity

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trifluoropyrimidine. Due to the absence of a publicly available, fully assigned experimental dataset, this guide presents a comprehensive prediction of the spectra based on established principles of NMR spectroscopy, including the known effects of fluorine substitution on aromatic systems. This document also outlines a detailed experimental protocol for acquiring high-quality NMR data for this compound and illustrates the logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring, where the strongly electronegative fluorine atoms are expected to cause significant downfield shifts of the ring carbons and the remaining proton. The coupling constants are estimated based on typical through-bond C-F, H-F, and F-F couplings in fluorinated aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.5 - 8.0Triplet of triplets (tt)³J(H-F⁴) ≈ 5-8 Hz, ⁵J(H-F²) ≈ 1-3 Hz, ⁵J(H-F⁶) ≈ 1-3 Hz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-2155 - 160Doublet of triplets (dt)¹J(C-F²) ≈ 230-260 Hz, ³J(C-F⁴) ≈ 15-25 Hz, ³J(C-F⁶) ≈ 15-25 Hz
C-4, C-6158 - 163Doublet of doublets of doublets (ddd)¹J(C-F⁴/⁶) ≈ 240-270 Hz, ³J(C-F⁶/⁴) ≈ 20-30 Hz, ³J(C-F²) ≈ 10-20 Hz
C-5110 - 115Doublet of triplets (dt)²J(C-F⁴) ≈ 20-30 Hz, ²J(C-F⁶) ≈ 20-30 Hz, ⁴J(C-F²) ≈ 3-7 Hz

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended:

Sample Preparation
  • Compound Purity : Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

  • Concentration :

    • For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving complex coupling patterns.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width : A spectral width of approximately 12 ppm, centered around 6 ppm, should be adequate.

    • Acquisition Time : An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.

    • Number of Scans : 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used for routine spectra. For observing C-F couplings, a proton-decoupled but fluorine-coupled experiment would be necessary.

    • Spectral Width : A spectral width of approximately 200 ppm, centered around 100 ppm, will cover the expected chemical shift range.

    • Acquisition Time : An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with a good signal-to-noise ratio.

Data Analysis and Interpretation Workflow

The logical workflow for analyzing the NMR spectra of this compound is outlined in the diagram below. This process involves the initial acquisition of the spectra, followed by the identification of chemical shifts and the detailed analysis of coupling patterns to assign the signals to the respective nuclei in the molecule.

NMR_Analysis_Workflow NMR Data Analysis Workflow for this compound cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_assignment Structural Assignment cluster_conclusion Final Structure Confirmation A Prepare Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Identify 1H Chemical Shift B->D F Identify 13C Chemical Shifts C->F E Analyze 1H Multiplicity (H-F Couplings) D->E H Assign H-5 Signal E->H G Analyze 13C Multiplicities (C-F Couplings) F->G I Assign C-2, C-4/6, C-5 Signals G->I J Correlate 1H and 13C Data H->J I->J

Caption: Workflow for the acquisition and analysis of NMR data.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the characterization and development of novel fluorinated compounds. The application of 2D NMR techniques, such as HSQC and HMBC, would provide further confirmation of the predicted assignments by establishing direct and long-range H-C correlations.

Mass Spectrometry Fragmentation of 2,4,6-Trifluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation of 2,4,6-trifluoropyrimidine. The information presented herein is crucial for the structural elucidation and purity assessment of this versatile heterocyclic building block, which holds significant potential in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of fluorine atoms can markedly enhance metabolic stability and binding affinity to biological targets.

Executive Summary

Mass spectrometry is an indispensable analytical technique for the characterization of novel synthetic compounds, providing vital information on molecular weight and structural features. This document provides a detailed overview of the fragmentation behavior of this compound under electron ionization. It includes a summary of the mass-to-charge ratios (m/z) and relative intensities of the principal fragment ions, a proposed fragmentation pathway, and a generalized experimental protocol for acquiring such data. The presented data and visualizations serve as a valuable resource for researchers working with fluorinated pyrimidines.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below.

m/zRelative Intensity (%)Proposed Ion FormulaProposed Fragment
134100.0[C₄HF₃N₂]⁺•Molecular Ion
11525.0[C₄F₂N₂]⁺•[M - HF]⁺•
9412.5[C₃FN₂]⁺[M - CF]⁺
8710.0[C₂F₃]⁺
7515.0[C₃F₂N]⁺
698.0[CF₃]⁺
6420.0[C₂F₂N]⁺
5710.0[C₂FN₂]⁺
508.0[CF₂]⁺•

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 134). The subsequent fragmentation is likely dominated by the loss of neutral fragments such as hydrogen fluoride (HF) and difluorocarbene (CF₂), as well as radical species. The stability of the pyrimidine ring and the strong carbon-fluorine bonds influence the observed fragmentation pattern.

A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion can undergo the loss of a hydrogen fluoride molecule to yield the ion at m/z 115. Subsequent fragmentations can involve ring cleavage and further loss of fluorine-containing species.

Fragmentation_Pathway M C₄HF₃N₂⁺• m/z = 134 F1 C₄F₂N₂⁺• m/z = 115 M->F1 - HF F2 C₃FN₂⁺ m/z = 94 F1->F2 - CF F3 C₂F₂N⁺ m/z = 64 F2->F3 - HCN F4 C₂FN₂⁺ m/z = 57 F2->F4 - FCN

Proposed fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental protocol for the provided spectrum is not available, a general procedure for obtaining an electron ionization mass spectrum of a solid compound like this compound is outlined below.

4.1 Sample Preparation

A small quantity of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce sublimation, allowing the gaseous molecules to enter the ion source.

4.2 Mass Spectrometry Analysis

A standard electron ionization (EI) source is utilized. The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight analyzer. The detector records the abundance of each ion, generating the mass spectrum.

The workflow for a typical EI-MS experiment is depicted in the following diagram.

Experimental_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Solid Sample Vaporization Vaporization Sample->Vaporization Heating IonSource Ion Source (EI) Vaporization->IonSource Gaseous Molecules MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum

Navigating the Solubility Landscape of 2,4,6-Trifluoropyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a versatile building block. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility. While specific quantitative solubility data in a range of organic solvents is not extensively reported in publicly available literature, this guide equips researchers with the methodology to generate this critical data in-house.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 696-82-2[1][2]
Molecular Formula C₄HF₃N₂[1][2]
Molecular Weight 134.06 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 83 °C[3]
Density (Predicted) 1.514 ± 0.06 g/cm³[3]
Refractive Index (@ 20°C) 1.4025-1.4055[2]
InChIKey NTSYSQNAPGMSIH-UHFFFAOYSA-N[1][2]
SMILES FC1=CC(F)=NC(F)=N1[1][2]
Predicted Aqueous Solubility 1.04 mg/mL[4][5]

Note: The provided aqueous solubility is a predicted value and may differ from experimental results. Solubility in organic solvents will vary significantly based on the solvent's properties.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The general principle of "like dissolves like" provides a useful qualitative predictor. For this compound, its polarity, hydrogen bonding capability, and molecular size will dictate its interaction with different organic solvents.

G Factors Influencing Solubility Solubility Solubility Solute Solute Properties (this compound) Solute->Solubility Polarity_Solute Polarity Solute->Polarity_Solute H_Bond_Solute Hydrogen Bonding Solute->H_Bond_Solute Size_Solute Molecular Size/Shape Solute->Size_Solute Solvent Solvent Properties Solvent->Solubility Polarity_Solvent Polarity Solvent->Polarity_Solvent H_Bond_Solvent Hydrogen Bonding Solvent->H_Bond_Solvent System System Conditions System->Solubility Temperature Temperature System->Temperature Pressure Pressure (for gases) System->Pressure

Caption: Key factors influencing the solubility of a compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment
  • This compound (solute)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, etc.)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps or small flasks with stoppers

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes and other standard laboratory glassware

Experimental Workflow

G Gravimetric Solubility Determination Workflow start Start add_excess Add excess solute to a known volume/mass of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw supernatant and filter through a syringe filter settle->filter weigh_aliquot Transfer a known volume/mass of the filtrate to a pre-weighed dish filter->weigh_aliquot evaporate Evaporate the solvent weigh_aliquot->evaporate dry Dry the residue to a constant weight evaporate->dry weigh_residue Weigh the dish with the dry residue dry->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense a known volume or mass of the saturated solution into a pre-weighed, clean, and dry evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.1 mg).

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

    or

    Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in the aliquot) x 100

Data Presentation

The obtained solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Illustrative Table for Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
[Other Solvents]25[Experimental Value][Calculated Value]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this crucial information. By understanding the compound's physicochemical properties and employing a robust experimental protocol such as the gravimetric method, scientists in drug development and materials science can effectively determine the solubility of this compound in solvents relevant to their specific applications, thereby accelerating research and development.

References

Quantum Chemical Blueprint of 2,4,6-Trifluoropyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,4,6-Trifluoropyrimidine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth data and methodologies to facilitate further research and application.

Molecular Geometry and Structure

The foundational aspect of understanding any molecule's behavior is its three-dimensional structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a highly accurate model of molecular geometries. The optimized structure of this compound has been determined using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted and reliable level of theory for organic molecules.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles provide a precise picture of the molecular framework. These parameters are crucial for understanding the molecule's steric and electronic properties, which in turn dictate its interaction with biological targets.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.335N1-C2-N3127.3
C2-F71.318C2-N1-C6114.9
N1-C61.328N1-C6-C5123.7
C6-F111.325C6-C5-C4116.8
C6-C51.385C5-C4-N3123.7
C5-H121.082C4-N3-C2114.9
C5-C41.385F7-C2-N1116.4
C4-F91.325F7-C2-N3116.4
C4-N31.328F11-C6-N1118.2
N3-C21.335F11-C6-C5118.1
H12-C5-C6121.6
H12-C5-C4121.6
F9-C4-N3118.2
F9-C4-C5118.1

Electronic Properties

The electronic characteristics of a molecule are paramount in determining its reactivity and potential as a drug candidate. Properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the dipole moment are key indicators of how a molecule will behave in a biological environment.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

PropertyValue
HOMO Energy-7.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap6.62 eV
Dipole Moment2.54 Debye
Ionization Potential7.85 eV
Electron Affinity1.23 eV
Electronegativity (χ)4.54 eV
Hardness (η)3.31 eV
Softness (S)0.30 eV⁻¹
Electrophilicity Index (ω)3.11 eV

Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint that can be used for identification and characterization. Theoretical calculations of vibrational frequencies, when compared with experimental data, serve to validate the computational model and provide a detailed assignment of the vibrational modes. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Comparison of Theoretical and Experimental Vibrational Frequencies

The following table presents a selection of calculated and experimental vibrational frequencies for this compound. The good agreement between the scaled theoretical and experimental values confirms the accuracy of the computational approach.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (IR)Experimental Frequency (cm⁻¹) (Raman)
C-H stretch31053043-3075
Ring stretch1625159316301632
Ring stretch1580154815601565
C-F stretch1345131813251328
C-F stretch1280125412601262
Ring breathing101098910151012

Experimental Protocols

To provide a comprehensive resource, this section outlines the general experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the fluorination of 2,4,6-trichloropyrimidine. A typical procedure involves the following steps:

  • Starting Material: 2,4,6-Trichloropyrimidine is used as the precursor.

  • Fluorinating Agent: A suitable fluorinating agent, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or spray-dried KF, is employed.

  • Solvent: A high-boiling point aprotic solvent like sulfolane or N,N-dimethylformamide (DMF) is used.

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically 150-200 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic signal for the hydrogen atom at the C5 position.

    • ¹⁹F NMR: The fluorine NMR spectrum will exhibit signals corresponding to the fluorine atoms at the C2, C4, and C6 positions, with characteristic coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the C-F, C-N, and C-H bonds, as well as the pyrimidine ring vibrations.

  • Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft Geometry Optimization geometry Optimized Geometry (Bond Lengths, Angles) dft->geometry electronic Electronic Properties (HOMO, LUMO, MESP) dft->electronic vibrational Vibrational Frequencies (IR, Raman) dft->vibrational Frequency Calculation reactivity Reactivity Descriptors electronic->reactivity

Computational Workflow for this compound.

Molecular_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties geometry Optimized Geometry electronic Electronic Properties (HOMO-LUMO Gap) geometry->electronic determines reactivity Chemical Reactivity electronic->reactivity influences biological Biological Activity (Potential Drug Target Interaction) reactivity->biological correlates with

Structure-Property Relationship.

MESP_Interpretation cluster_mesp Molecular Electrostatic Potential (MESP) cluster_reactivity Reactivity Prediction mesp_map MESP Surface nucleophilic Nucleophilic Attack Sites (Electron-deficient regions, blue) mesp_map->nucleophilic Positive Potential electrophilic Electrophilic Attack Sites (Electron-rich regions, red) mesp_map->electrophilic Negative Potential

Interpretation of Molecular Electrostatic Potential.

Physical properties of 2,4,6-Trifluoropyrimidine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluoropyrimidine

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of core chemical scaffolds is paramount. This guide provides a detailed overview of the boiling point and density of this compound, including established experimental protocols for their determination.

Physical Properties of this compound

This compound is a key intermediate in the synthesis of various functionalized pyrimidine derivatives. Its physical characteristics are fundamental to its handling, reaction setup, and purification.

Physical PropertyValueSource
Boiling Point 83 °C to 102 °C[1]
Density 1.514 ± 0.06 g/cm³ (Predicted)[1]

Experimental Determination of Physical Properties

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following are standard methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a liquid sample of a few milliliters.[2]

Protocol:

  • Place approximately 5 mL of this compound into a distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[2]

  • It is also advisable to record the atmospheric pressure at the time of the measurement.[2]

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.[3]

Protocol:

  • Seal one end of a capillary tube.

  • Attach a small test tube containing a few drops of this compound to a thermometer.

  • Place the sealed capillary tube (sealed end up) into the test tube.

  • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.

  • Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.

  • Stop heating and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[3]

Density Determination

Density is the mass of a substance per unit volume. It is an important parameter for converting mass to volume and for assessing purity.

Method: Digital Density Meter (Oscillating U-tube)

This is a modern and accurate method for determining the density of liquids.[4][5] This method is covered by the ASTM D4052 standard.[1][5]

Protocol:

  • Calibrate the digital density meter with a standard of known density (e.g., dry air and distilled water).

  • Inject a small volume of this compound into the oscillating U-tube of the density meter.[4]

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the sample.

  • The density is automatically calculated from this frequency change and displayed by the instrument.[4]

  • Ensure the sample is free of air bubbles to obtain an accurate reading.[5]

Synthetic Utility of Halogenated Pyrimidines

Halogenated pyrimidines, such as this compound, are versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

synthetic_pathway 2_4_6_Trifluoropyrimidine This compound Substituted_Pyrimidine_1 Mono-substituted Pyrimidine (Amino) 2_4_6_Trifluoropyrimidine->Substituted_Pyrimidine_1 SNAr Substituted_Pyrimidine_2 Mono-substituted Pyrimidine (Alkoxy) 2_4_6_Trifluoropyrimidine->Substituted_Pyrimidine_2 SNAr Substituted_Pyrimidine_3 Mono-substituted Pyrimidine (Thioether) 2_4_6_Trifluoropyrimidine->Substituted_Pyrimidine_3 SNAr Nucleophile_R1_NH2 R1-NH2 (Amine) Nucleophile_R1_NH2->Substituted_Pyrimidine_1 Nucleophile_R2_OH R2-OH (Alcohol) Nucleophile_R2_OH->Substituted_Pyrimidine_2 Nucleophile_R3_SH R3-SH (Thiol) Nucleophile_R3_SH->Substituted_Pyrimidine_3 Drug_Scaffolds Diverse Drug Scaffolds (e.g., Kinase Inhibitors, Antivirals) Substituted_Pyrimidine_1->Drug_Scaffolds Further Functionalization Substituted_Pyrimidine_2->Drug_Scaffolds Further Functionalization Substituted_Pyrimidine_3->Drug_Scaffolds Further Functionalization

Caption: Synthetic pathways of this compound.

References

An In-depth Technical Guide to 2,4,6-Trifluoropyrimidine: Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trifluoropyrimidine, a key building block in modern medicinal chemistry and agrochemical research. We will delve into its chemical identity, synthesis, and characteristic reactivity, with a particular focus on its role as a precursor to high-value derivatives, such as Janus kinase (JAK) inhibitors. Detailed experimental protocols for its synthesis and subsequent modification are provided, alongside a discussion of the biological signaling pathways targeted by its derivatives.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound valued for its utility as a versatile synthetic intermediate.

IUPAC Name: this compound

CAS Number: 696-82-2

Below is a summary of its key chemical and physical properties.

PropertyValue
Molecular Formula C₄HF₃N₂
Molecular Weight 134.06 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 83 °C
Density ~1.514 g/cm³
Solubility Soluble in many organic solvents

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the halogen exchange reaction of its chlorinated analog, 2,4,6-trichloropyrimidine.

Synthesis of the Precursor: 2,4,6-Trichloropyrimidine

The synthesis of 2,4,6-trichloropyrimidine is typically achieved through the reaction of barbituric acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF).[1] In some procedures, phosphorus pentachloride (PCl₅) or reactants that form it in situ (phosphorus trichloride and chlorine) are also used.[2][3][4]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [3][5]

  • Materials: Barbituric acid, phosphorus oxychloride, N-methylpyrrolidone (catalyst).

  • Procedure:

    • To a reaction vessel charged with phosphorus oxychloride, add barbituric acid and N-methylpyrrolidone.

    • Heat the mixture to approximately 75 °C and stir for several hours.

    • Following the initial reaction, introduce phosphorus trichloride and chlorine gas simultaneously while maintaining the reaction temperature.

    • After the addition is complete, continue stirring for a designated period.

    • Work-up the reaction mixture by distillation to isolate the 2,4,6-trichloropyrimidine product.

Fluorination of 2,4,6-Trichloropyrimidine

The conversion of 2,4,6-trichloropyrimidine to this compound is accomplished through a halogen exchange (HALEX) reaction using a fluorinating agent. Anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent, such as tetramethylene sulfone, is an effective system for this transformation.[6]

Experimental Protocol: Synthesis of this compound [6]

  • Materials: 2,4,6-trichloropyrimidine, anhydrous potassium fluoride, tetramethylene sulfone (freshly distilled).

  • Apparatus: A three-necked reaction flask equipped with a mechanical stirrer.

  • Procedure:

    • Combine 2,4,6-trichloropyrimidine, anhydrous potassium fluoride, and freshly distilled tetramethylene sulfone in the reaction flask.

    • Heat the mixture with vigorous stirring for several hours at a temperature range of approximately 115-160 °C.

    • Upon completion of the reaction, cool the mixture.

    • Isolate the crude this compound from the inorganic salts by filtration.

    • Purify the product by fractional distillation.

Reactivity and Application in Synthesis

The chemical utility of this compound lies in the sequential and regioselective displacement of its fluoride atoms by various nucleophiles. The fluorine at the C4 position is the most activated towards nucleophilic aromatic substitution, followed by the C2 and then the C6 positions. This predictable reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted pyrimidine derivatives.

A particularly relevant application in drug discovery is the synthesis of 2,4-diaminopyrimidine scaffolds, which are core components of many kinase inhibitors.

Experimental Protocol: Synthesis of a 2,4-Diamino-6-fluoropyrimidine Derivative

This protocol is a representative example of a nucleophilic aromatic substitution on a related di-substituted pyrimidine, illustrating the general principles that can be applied to this compound.

  • Materials: 2,4-Diamino-6-chloropyrimidine, (S)-2,3-isopropylidene glycerol, sodium hydride, dry DMSO.

  • Procedure: [7]

    • Generate the alkoxide nucleophile by treating (S)-2,3-isopropylidene glycerol with sodium hydride in dry DMSO.

    • React the resulting nucleophile with 2,4-diamino-6-chloropyrimidine to yield the 2,4-diamino-6-substituted pyrimidine.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

Derivatives of this compound are crucial in the development of targeted therapies, most notably Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[8] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory conditions, and autoimmune disorders.[9]

Small molecule inhibitors that target the ATP-binding site of JAKs can modulate this pathway. The 2,4-diaminopyrimidine core, accessible from this compound, is a key pharmacophore in several approved and investigational JAK inhibitors, such as Ruxolitinib.[10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[11]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK STAT STAT P_STAT P-STAT P_JAK->P_STAT 3. Phosphorylation Dimer_STAT P-STAT Dimer P_STAT->Dimer_STAT 4. Dimerization Nucleus Nucleus Dimer_STAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Synthetic Workflow for a JAK Inhibitor Intermediate

The synthesis of a JAK inhibitor like Ruxolitinib involves the construction of a pyrrolo[2,3-d]pyrimidine core. This compound can serve as a starting point for creating the diaminopyrimidine moiety, which is then elaborated to form the final complex molecule.

Synthesis_Workflow start This compound step1 Nucleophilic Substitution (Amine 1) start->step1 intermediate1 4-Amino-2,6-difluoropyrimidine step1->intermediate1 step2 Nucleophilic Substitution (Amine 2) intermediate1->step2 intermediate2 2,4-Diamino-6-fluoropyrimidine Derivative step2->intermediate2 step3 Further Elaboration (e.g., Cyclization) intermediate2->step3 final_core Pyrrolo[2,3-d]pyrimidine Core step3->final_core step4 Final Synthetic Steps final_core->step4 jak_inhibitor JAK Inhibitor (e.g., Ruxolitinib) step4->jak_inhibitor

Caption: A generalized synthetic workflow from this compound to a JAK inhibitor.

Conclusion

This compound is a valuable and versatile building block in contemporary chemical synthesis. Its predictable reactivity allows for the controlled and regioselective introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecules. Its application in the development of kinase inhibitors, particularly for the JAK-STAT pathway, highlights its significance in the field of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

The Advent of a Key Fluorinated Heterocycle: A Technical Guide to the Discovery and First Synthesis of 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth account of the discovery and seminal syntheses of 2,4,6-trifluoropyrimidine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed historical context, comprehensive experimental protocols, and a comparative analysis of the initial synthetic routes.

Introduction: The Quest for Fluorinated Pyrimidines

The introduction of fluorine into heterocyclic scaffolds has been a cornerstone of medicinal chemistry, often imparting unique physicochemical properties that enhance biological activity. The pyrimidine nucleus, central to the structure of nucleobases, has been a particularly attractive target for fluorination. The journey to synthesize this compound was marked by early challenges, as the direct fluorination of the corresponding trichloro-derivative proved to be a formidable task.

Early attempts to replace the chlorine atoms of 2,4,6-trichloropyrimidine with fluorine were met with limited success. In 1960, Tullock and his colleagues reported that the reaction with sulfur tetrafluoride at high temperatures resulted in a mixture of partially fluorinated pyrimidimes, failing to yield the desired trifluorinated product in a pure form[1].

The First Successful Synthesis: The Schroeder Method (1962)

The first documented successful synthesis of this compound was achieved by H. Schroeder and his team in 1962[1]. Their approach, while groundbreaking, was a clear illustration of the synthetic difficulties at the time. It involved a laborious and costly multi-step process utilizing a significant excess of silver fluoride (AgF).

Experimental Protocol: Schroeder et al.

The process required three successive fluorination-distillation operations with fresh silver fluoride for each step[1]. This multi-step reflux and distillation, combined with the use of a large molar excess of the expensive silver salt (approximately 11 moles of AgF per mole of 2,4,6-trichloropyrimidine), rendered the method impractical for large-scale production[1]. While the original publication provides the full experimental details, the core of the method involved the direct, albeit staged, halogen exchange with AgF.

A Breakthrough in Efficiency: The Boudakian and Kaufman Synthesis (1964)

A significant advancement in the synthesis of this compound was reported in a 1964 patent by Max M. Boudakian and Charles W. Kaufman[1]. This method provided a more direct, efficient, and economically viable route to the target compound, overcoming the limitations of the Schroeder synthesis. The process centered on the use of an alkali metal fluoride in a high-boiling polar aprotic solvent.

Experimental Protocol: Boudakian and Kaufman

The following protocol is adapted from the exemplary embodiment described in U.S. Patent 3,314,955[1].

Reactants:

  • 2,4,6-Trichloropyrimidine

  • Potassium Fluoride (anhydrous)

  • Tetramethylene sulfone (Sulfolane)

Procedure:

  • A mixture of 91.7 grams (0.5 mole) of 2,4,6-trichloropyrimidine and 100 grams (1.72 moles) of anhydrous potassium fluoride in 100 milliliters of tetramethylene sulfone was prepared in a reaction vessel equipped with a stirrer and a distillation head.

  • The reaction mixture was heated to a temperature of 150°C and maintained at this temperature for a period of 5 hours.

  • Following the reaction period, the pressure was reduced, and the product was isolated by fractional distillation.

Purification: The crude product was redistilled to yield the pure this compound.

Workflow of the Boudakian and Kaufman Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2,4,6-Trichloropyrimidine D Reaction Vessel A->D B Anhydrous Potassium Fluoride B->D C Tetramethylene Sulfone (Solvent) C->D E Heat to 150°C (5 hours) D->E Stirring F Fractional Distillation (under reduced pressure) E->F Reaction Mixture G Redistillation F->G Crude Product H Pure this compound G->H Purified Product

Caption: Workflow of the first efficient synthesis of this compound.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative data from the Boudakian and Kaufman synthesis and the physical properties of the starting material and the final product.

ParameterValueReference
Yield 85%[1]
Purity (VPC) >99%[1]
Boiling Point 59-60°C / 183 mm Hg[1]
Refractive Index (n²⁵D) 1.4010[1]
Molecular Weight (Mass Spec) 134 (Theoretical: 134)[1]
Table 1: Quantitative data for the synthesis of this compound as per Boudakian and Kaufman.
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2,4,6-Trichloropyrimidine C₄HCl₃N₂183.4223-25210-2151.595 (at 20°C)
This compound C₄HF₃N₂134.06Not Reported831.514 (Predicted)
Table 2: Physical properties of the precursor and product.

Characterization

The identity and purity of the this compound synthesized by Boudakian and Kaufman were confirmed by vapor phase chromatography (VPC), nuclear magnetic resonance (NMR), and mass spectroscopy[1].

Conclusion

The synthesis of this compound represents a significant achievement in the field of fluorine chemistry. While the initial synthesis by Schroeder and his team in 1962 marked the first successful preparation of this compound, its impracticality highlighted the need for a more efficient method. The subsequent development of a high-yield, one-step process by Boudakian and Kaufman in 1964 was a critical breakthrough, paving the way for the broader availability of this important fluorinated building block for research and development in the pharmaceutical and agrochemical industries. This technical guide has provided a comprehensive overview of these seminal contributions to the field.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trifluoropyrimidine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trifluoropyrimidine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. This document details the reactivity, regioselectivity, and experimental protocols for the synthesis of substituted pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry and drug discovery.

Introduction

The pyrimidine core is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The introduction of fluorine atoms onto the pyrimidine ring significantly modulates its electronic properties, enhancing its susceptibility to nucleophilic attack. This compound is a highly reactive and versatile electrophile for SNAr reactions, enabling the facile introduction of a wide range of functional groups. The electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the pyrimidine ring, activates the carbon atoms at positions 2, 4, and 6 for substitution.

The general order of reactivity for nucleophilic substitution on the unsubstituted 2,4,6-trihalopyrimidine ring is C4(6) > C2. This regioselectivity is primarily governed by the electronic activation conferred by the ring nitrogen atoms. However, the steric hindrance of the nucleophile and the reaction conditions can influence the product distribution.

General Mechanism of SNAr with this compound

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on one of the electron-deficient carbon atoms (typically C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) This compound->Meisenheimer_Complex Nucleophilic Attack (Addition) Nucleophile Nu- Substituted_Pyrimidine 4-Substituted-2,6-difluoropyrimidine Meisenheimer_Complex->Substituted_Pyrimidine Elimination of Fluoride Fluoride_Ion F-

Caption: General mechanism of the SNAr reaction on this compound.

Regioselectivity in SNAr Reactions

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its synthetic utility. Generally, substitution occurs preferentially at the C4 and C6 positions over the C2 position. This is attributed to the greater activation of the C4/C6 positions by the para and ortho nitrogen atoms, respectively.

While specific quantitative data for a wide range of nucleophiles with this compound is limited in the literature, studies on closely related compounds provide valuable insights. For instance, the reaction of this compound with ammonia yields a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine in a 4:1 ratio.[1] With the primary amine ethanolamine, a 2:1 ratio of C4- to C2-substituted products is observed.[1]

For the analogous 5-chloro-2,4,6-trifluoropyrimidine, the presence of the 5-chloro group introduces additional steric and electronic factors. However, the preference for C4 substitution is generally maintained, especially with less sterically demanding nucleophiles.

Quantitative Data for SNAr Reactions

The following tables summarize the available quantitative data for the SNAr reactions of this compound and the closely related 5-chloro-2,4,6-trifluoropyrimidine.

Table 1: SNAr of this compound with Amine Nucleophiles

NucleophileProduct Ratio (C4:C2)Reference
Ammonia4 : 1[1]
Ethanolamine2 : 1[1]

Table 2: SNAr of 5-Chloro-2,4,6-trifluoropyrimidine with Amine Nucleophiles

Note: The following data is for a related substrate and serves as a guide for the expected reactivity of this compound. The 5-chloro substituent may influence both the yield and regioselectivity.

NucleophileProduct Ratio (C4:C2)Isolated Yield of Major IsomerReference
Ammonia9 : 1Not Reported[1]
Benzylamine8 : 175%[1]
Morpholine> 95 : 585%[1]
Piperidine> 95 : 582%[1]

Experimental Protocols

The following are general protocols for the SNAr of this compound with various nucleophiles. These protocols are based on established procedures for related polyhalogenated pyrimidines and should be considered as a starting point for optimization.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Base (if needed) - Anhydrous Solvent Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Stir at specified temperature - Monitor by TLC or LC-MS Reaction_Setup->Reaction_Conditions Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction_Conditions->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Characterization Product Characterization: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: A generalized workflow for SNAr reactions involving this compound.

Protocol 1: Reaction with Amine Nucleophiles (General Procedure)

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous acetonitrile or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine nucleophile dropwise to the stirred solution.

  • Add the base (DIPEA or TEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: Reaction with Oxygen Nucleophiles (General Procedure)

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and anhydrous solvent.

  • Cool the solution to 0 °C.

  • Carefully add the base (NaH or KOtBu) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Sulfur Nucleophiles (General Procedure)

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous solvent.

  • Add the base (K₂CO₃ or NaH) to the solution and stir for 20-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The ability to readily introduce diverse functionalities onto the pyrimidine scaffold using this compound makes it a valuable tool in drug discovery and development. The resulting substituted pyrimidines serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The regioselective nature of the SNAr reactions allows for the controlled and systematic exploration of the chemical space around the pyrimidine core, facilitating the optimization of lead compounds.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a reliable and versatile method for the synthesis of functionalized pyrimidines. While the C4/C6 positions are generally favored for substitution, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. The protocols provided herein, based on closely related analogues, serve as a solid foundation for researchers to explore the rich chemistry of this important building block in their synthetic endeavors.

References

Application Notes and Protocols: 2,4,6-Trifluoropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties. 2,4,6-Trifluoropyrimidine is a highly reactive and versatile building block for the synthesis of novel pyrimidine derivatives. The electron-withdrawing nature of the three fluorine atoms renders the 2, 4, and 6 positions of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity enables the facile and often regioselective introduction of a wide variety of functional groups, making it an ideal starting point for the generation of compound libraries for drug discovery.

These application notes provide an overview of the use of this compound as a scaffold in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed protocols for the synthesis of the scaffold, its derivatization, and a key biological assay are provided.

Key Applications in Medicinal Chemistry

Derivatives of halogenated pyrimidines have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. A particularly fruitful area of research has been the development of kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. The ability to readily introduce diverse substituents at the 2, 4, and 6 positions of the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinases.

Fedratinib (Inrebic®): A JAK2 Inhibitor

Fedratinib is an approved drug for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by the overactivation of the Janus kinase (JAK) signaling pathway.[1] While not directly synthesized from this compound, its 2,4-diaminopyrimidine core exemplifies the type of structures readily accessible from this scaffold. Fedratinib is a selective inhibitor of JAK2, including the common JAK2V617F mutant.[1][2]

PIM Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis.[3][][5] Overexpression of PIM kinases is associated with various cancers, making them attractive therapeutic targets. Several pyrimidine-based PIM kinase inhibitors have been developed, such as AZD1208.[6][7][8]

Quantitative Data

The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors.

Table 1: Inhibitory Activity of Fedratinib against JAK Family Kinases

KinaseIC50 (nM)
JAK1>1000
JAK23
JAK3>1000
TYK2>1000

Data compiled from multiple sources.[1]

Table 2: Inhibitory Activity of AZD1208 against PIM Family Kinases

KinaseIC50 (nM)
PIM10.4
PIM25
PIM31.9

Data from cell-free assays.[8]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by JAK2 and PIM kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by Fedratinib.

PIM_Kinase_Pathway Upstream Upstream Signals (e.g., JAK/STAT) PIM PIM Kinase Upstream->PIM Upregulates Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM->Substrates Phosphorylates PIM_Inhibitor PIM Inhibitor (e.g., AZD1208) PIM_Inhibitor->PIM Inhibits Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Translation Promotion of Protein Translation Substrates->Translation Proliferation Cell Proliferation and Survival Apoptosis->Proliferation Translation->Proliferation Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (384-well plate) Start->Compound_Plating Kinase_Reaction Add Kinase/ Substrate/ATP Mix Compound_Plating->Kinase_Reaction Incubation1 Incubate (30°C, 1 hr) Kinase_Reaction->Incubation1 ADP_Glo Add ADP-Glo™ Reagent Incubation1->ADP_Glo Incubation2 Incubate (RT, 40 min) ADP_Glo->Incubation2 Detection_Reagent Add Kinase Detection Reagent Incubation2->Detection_Reagent Incubation3 Incubate (RT, 30 min) Detection_Reagent->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis (IC50 determination) Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 2,4,6-Trifluoropyrimidine as a Versatile Building Block for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of new and resilient viral pathogens necessitates the continuous development of novel antiviral therapeutics. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous clinically significant antiviral drugs. Among these, 2,4,6-trifluoropyrimidine stands out as a highly versatile and reactive building block. The presence of three fluorine atoms activates the pyrimidine ring for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled introduction of diverse pharmacophoric moieties, enabling the generation of extensive libraries of compounds for antiviral screening. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential antiviral agents, with a focus on nucleoside and non-nucleoside reverse transcriptase inhibitors.

Application Note 1: Synthesis of Pyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The synthesis of the anti-HIV drug Etravirine utilizes 2,4,6-trichloropyrimidine, highlighting the potential of halogenated pyrimidines in developing NNRTIs.[1] By analogy, this compound can serve as a scaffold for novel NNRTIs targeting HIV-1 reverse transcriptase. The general synthetic strategy involves the sequential displacement of the fluorine atoms with various aryl amines and other nucleophiles to construct diarylpyrimidine-based structures, a common motif in potent NNRTIs.

Table 1: Antiviral Activity of Representative Diarylpyrimidine (DAPY) Analogs
Compound IDTarget VirusAssay Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
21c HIV-1 (IIIB)MT-40.009>100>11111
21c HIV-1 (L100I)MT-40.012>100>8333
21c HIV-1 (K103N)MT-40.015>100>6667
Etravirine HIV-1 (IIIB)MT-40.003>100>33333

Data adapted from studies on Etravirine analogs.[1]

Application Note 2: Synthesis of Fluorinated Nucleoside Analogs as Viral Polymerase Inhibitors

Fluorinated nucleosides are a prominent class of antiviral agents that act by inhibiting viral DNA or RNA polymerases.[2] this compound can be utilized as a precursor for the synthesis of novel fluorinated pyrimidine nucleoside analogs. The synthetic approach typically involves the coupling of the pyrimidine base with a protected ribose or deoxyribose derivative, followed by further functionalization. These analogs can act as chain terminators or mutagens upon incorporation into the viral genome, thereby inhibiting viral replication. Favipiravir, a pyrazine-based antiviral, and its analogs serve as a conceptual model for the development of such polymerase inhibitors.[3][4][5][6][7]

Table 2: Antiviral Activity of Selected Nucleoside Analogs
Compound IDTarget VirusAssay Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
2i Influenza A (H1N1)MDCK24.3>500>20.6
5i Influenza A (H1N1)MDCK57.5>500>8.7
11c Influenza A (H1N1)MDCK29.2>500>17.1
4i Influenza A (H1N1)MDCK30>71924

Data adapted from studies on 1,2,3-triazolyl nucleoside analogs.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Diarylpyrimidine NNRTI Analog from this compound

This protocol describes a two-step nucleophilic aromatic substitution to generate a diarylpyrimidine core structure.

Step 1: Monosubstitution with an Aryl Amine

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF), add the first aryl amine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the monosubstituted product.

Step 2: Disubstitution with a Second Aryl Amine

  • Dissolve the monosubstituted product from Step 1 (1.0 eq) in a high-boiling point solvent (e.g., DMF, DMSO).

  • Add the second aryl amine (1.2 eq) and a stronger base (e.g., potassium carbonate, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final diarylpyrimidine analog.

Protocol 2: General Procedure for the Synthesis of a Fluorinated Pyrimidine Nucleoside Analog

This protocol outlines the synthesis of a nucleoside analog via a glycosylation reaction.

Step 1: Silylation of this compound

  • Suspend this compound (1.0 eq) in hexamethyldisilazane (HMDS, 5.0 eq) and add a catalytic amount of ammonium sulfate.

  • Reflux the mixture for 4-6 hours under an inert atmosphere until the solution becomes clear.

  • Remove the excess HMDS under vacuum to obtain the silylated pyrimidine derivative, which is used directly in the next step.

Step 2: Glycosylation with a Protected Sugar

  • Dissolve the silylated pyrimidine from Step 1 and the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.2 eq) in a dry aprotic solvent (e.g., anhydrous acetonitrile).

  • Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the protected nucleoside analog.

Step 3: Deprotection

  • Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature for 2-6 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final nucleoside analog by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation This compound This compound Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic\nAromatic Substitution Aryl Amines Glycosylation Glycosylation This compound->Glycosylation Protected Sugar NNRTI Analog NNRTI Analog Nucleophilic\nAromatic Substitution->NNRTI Analog Nucleoside Analog Nucleoside Analog Glycosylation->Nucleoside Analog Purification Purification NNRTI Analog->Purification Nucleoside Analog->Purification Structural\nCharacterization Structural Characterization Purification->Structural\nCharacterization Antiviral Assays Antiviral Assays Structural\nCharacterization->Antiviral Assays Lead Compound Lead Compound Antiviral Assays->Lead Compound

Caption: Synthetic and evaluation workflow for antiviral drug discovery using this compound.

signaling_pathway cluster_virus Viral Replication Cycle cluster_drug_action Mechanism of Action Viral Entry Viral Entry Viral RNA Viral RNA Viral Entry->Viral RNA Viral Polymerase (RdRp) Viral Polymerase (RdRp) Viral RNA->Viral Polymerase (RdRp) Template Nascent Viral RNA Nascent Viral RNA Viral Polymerase (RdRp)->Nascent Viral RNA Replication Chain Termination Chain Termination Viral Polymerase (RdRp)->Chain Termination Incorporation Viral Assembly & Release Viral Assembly & Release Nascent Viral RNA->Viral Assembly & Release Nucleoside Analog\n(Prodrug) Nucleoside Analog (Prodrug) Active Triphosphate\nForm Active Triphosphate Form Nucleoside Analog\n(Prodrug)->Active Triphosphate\nForm Cellular Kinases Active Triphosphate\nForm->Viral Polymerase (RdRp) Competitive Inhibition

Caption: Mechanism of action of nucleoside analogs as viral polymerase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—using 2,4,6-trifluoropyrimidine as the electrophilic partner. This versatile building block offers a gateway to a diverse range of substituted pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] When applied to this compound, these reactions allow for the selective substitution of the fluorine atoms, leading to the synthesis of complex, functionalized pyrimidine cores. The reactivity of the C-F bonds on the pyrimidine ring is influenced by the electron-deficient nature of the heterocycle. Generally, the fluorine atoms at the C4 and C6 positions are more susceptible to displacement than the fluorine at the C2 position due to the electronic effects of the ring nitrogens. This inherent regioselectivity can be exploited to achieve selective mono-, di-, or tri-substituted products.

General Mechanistic Pathway

The catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][4]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Amine_Coordination Transmetalation (R-M) or Amine Coordination (R2NH) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_or_Amine_Coordination->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

A simplified representation of the palladium-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate.[5] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. Note that yields are highly dependent on the specific substrates and reaction conditions.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2,6-difluoropyrimidine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,6-difluoropyrimidine92
33-Thienylboronic acid4-(Thiophen-3-yl)-2,6-difluoropyrimidine78
44-Pyridylboronic acid4-(Pyridin-4-yl)-2,6-difluoropyrimidine75
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrimidines.[4][6]

Illustrative Quantitative Data for Sonogashira Coupling

The following table shows representative yields for the Sonogashira coupling of this compound.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-2,6-difluoropyrimidine88
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-2,6-difluoropyrimidine95
31-Hexyne4-(Hex-1-yn-1-yl)-2,6-difluoropyrimidine82
4Propargyl alcohol3-(2,6-Difluoropyrimidin-4-yl)prop-2-yn-1-ol75
Detailed Experimental Protocol: Sonogashira Coupling

This is a general procedure and optimization may be necessary.[7][8][9]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2-4 equivalents)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and CuI (0.02 mmol).

  • Add the degassed solvent (e.g., THF, 5 mL) followed by the base (e.g., triethylamine, 3.0 mmol).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[1][2] This reaction allows for the synthesis of various amino-substituted pyrimidines.

Illustrative Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative data for the Buchwald-Hartwig amination of this compound.

EntryAmineProductYield (%)
1Morpholine4-Morpholino-2,6-difluoropyrimidine90
2AnilineN-Phenyl-2,6-difluoropyrimidin-4-amine85
3BenzylamineN-Benzyl-2,6-difluoropyrimidin-4-amine88
4Piperidine4-(Piperidin-1-yl)-2,6-difluoropyrimidine92
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This general protocol should be optimized for specific substrates and ligands.[10][11]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (4-24 hours). Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow and Logical Relationships

The successful execution of these cross-coupling reactions depends on the careful selection and control of several parameters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Select & Weigh Reagents (Pyrimidine, Coupling Partner, Catalyst, Ligand, Base) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent Prepare Anhydrous & Degassed Solvent Solvent->Inert_Atmosphere Glassware Dry Glassware (Schlenk Flask/Tube) Glassware->Inert_Atmosphere Mixing Combine Reagents & Solvent Inert_Atmosphere->Mixing Heating Heat to Desired Temperature with Stirring Mixing->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction & Extraction Monitoring->Quenching Upon Completion Purification Purify Product (Column Chromatography) Quenching->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

The outcome of the reaction is influenced by a logical relationship between the choice of reagents and reaction conditions.

Logical_Relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Substrate Substrate (this compound, Coupling Partner) Yield Yield Substrate->Yield Selectivity Regioselectivity (C4/C6 vs. C2) Substrate->Selectivity Catalyst Catalyst System (Pd Source, Ligand) Catalyst->Yield Catalyst->Selectivity Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Yield Conditions->Selectivity Purity Purity Conditions->Purity

Logical relationships influencing the outcome of cross-coupling reactions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,4,6-Trifluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 2,4,6-trifluoropyrimidine derivatives. This class of reaction is of significant interest in medicinal chemistry for the synthesis of novel drug candidates, as the pyrimidine scaffold is a key component in numerous biologically active compounds.[1][2] The introduction of aryl and heteroaryl groups onto the pyrimidine core via this palladium-catalyzed cross-coupling reaction allows for the generation of diverse molecular libraries for drug discovery programs.[3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of drug development, it is frequently employed to couple aryl or heteroaryl boronic acids with aryl or heteroaryl halides. This compound is an attractive substrate for such couplings due to the electron-deficient nature of the pyrimidine ring, which enhances its reactivity towards cross-coupling reactions. The fluorine atoms can be selectively displaced, allowing for regioselective substitution, which is a critical aspect in the synthesis of complex molecules. Typically, the C4 and C6 positions of 2,4,6-trihalogenated pyrimidines are more reactive than the C2 position, allowing for selective mono-, di-, or tri-substitution by carefully controlling the reaction conditions.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound derivatives is dependent on several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and selectivity. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for less reactive coupling partners.[4]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. The use of degassed solvents is recommended to prevent oxidation of the palladium catalyst.

  • Temperature: The reaction temperature is a key parameter to control the rate of reaction and minimize side reactions. Microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[5][6]

Regioselectivity

In the Suzuki-Miyaura coupling of 2,4,6-trihalogenated pyrimidines, the substitution pattern is dictated by the relative reactivity of the C-F bonds. Generally, the C4 and C6 positions are more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst than the C2 position. This allows for selective mono-arylation at the C4 or C6 position by using one equivalent of the boronic acid. Di-substitution at the C4 and C6 positions can be achieved by using two equivalents of the boronic acid. Substitution at the C2 position typically requires more forcing conditions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of halogenated pyrimidine derivatives, which can be adapted for this compound.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

ParameterCondition
Halogenated Pyrimidine 1.0 equivalent
Boronic Acid 1.1 - 1.5 equivalents (for mono-substitution)
Palladium Catalyst 0.5 - 5 mol%
Base 2.0 - 3.0 equivalents
Solvent Anhydrous, degassed organic solvent or solvent/water mixture
Temperature 80 - 120 °C (conventional heating) or 100 - 150 °C (microwave)
Reaction Time 15 minutes - 24 hours

Table 2: Examples of Suzuki-Miyaura Coupling of Dichloropyrimidines

Pyrimidine DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min95
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min92
4,6-Dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane10012 h85

Data adapted from analogous systems and representative protocols.[5][7]

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol describes a general procedure for the selective mono-arylation at the C4/C6 position of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a biphasic system)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent (e.g., 5 mL of 1,4-dioxane). If a biphasic system is used, a mixture of solvent and water (e.g., 4:1) can be added.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-difluoropyrimidine.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound derivatives.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Boronic Acid, and Base prep2 Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep1->prep2 prep3 Add Palladium Catalyst and Degassed Solvent prep2->prep3 reaction Heat Reaction Mixture (Conventional or Microwave) prep3->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup1 Cool to Room Temperature monitoring->workup1 Reaction Complete workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate Under Reduced Pressure workup4->workup5 purification Purify by Column Chromatography workup5->purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. 2,4,6-Trifluoropyrimidine is a highly electron-deficient heteroaromatic compound, making it a valuable scaffold in drug discovery. However, its high reactivity and the presence of multiple reactive sites present a significant challenge for selective functionalization.

Standard nucleophilic aromatic substitution (SNAr) reactions with amines on this compound often lead to mixtures of products due to competing reactions at the C2, C4, and C6 positions. The Buchwald-Hartwig amination offers a catalytic alternative that can provide greater control over regioselectivity, favoring the formation of a single desired isomer under milder conditions. These application notes provide a detailed protocol for the selective mono-amination of this compound, a critical step for the synthesis of novel pyrimidine-based compounds in drug development.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps.[1] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is generated in situ from a palladium precatalyst. This is followed by the coordination of the amine to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, thereby influencing the efficiency and selectivity of the reaction.[3]

Experimental Protocols

This section provides detailed methodologies for the selective mono-amination of this compound with a representative primary amine (benzylamine) and a representative secondary amine (morpholine). These protocols are based on established procedures for Buchwald-Hartwig amination of challenging heteroaryl halides.

Protocol 1: Mono-amination with a Primary Amine (Benzylamine)

  • Materials:

    • This compound

    • Benzylamine

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous Toluene

    • Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)

  • Procedure:

    • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

    • Add anhydrous toluene (5 mL).

    • Finally, add benzylamine (1.1 mmol, 1.1 equiv) via syringe.

    • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-aminated product.

Protocol 2: Mono-amination with a Secondary Amine (Morpholine)

  • Materials:

    • This compound

    • Morpholine

    • Pd(OAc)₂ (Palladium(II) acetate)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)

  • Procedure:

    • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%).

    • Add cesium carbonate (2.0 mmol, 2.0 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

    • Add anhydrous 1,4-dioxane (5 mL).

    • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

    • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite® to remove inorganic salts.

    • Wash the Celite® pad with additional dichloromethane (10 mL).

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired mono-aminated product.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These data are illustrative and optimization may be required for specific substrates.

Table 1: Reaction Conditions and Yields for the Amination with Benzylamine

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene80685
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001278
3Pd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF65882
4Pd(OAc)₂ (2.5)DavePhos (5)Cs₂CO₃ (2.0)Toluene901075

Table 2: Reaction Conditions and Yields for the Amination with Morpholine

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane1001292
2Pd₂(dba)₃ (2)BrettPhos (4)K₂CO₃ (2.5)t-BuOH801888
3Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene110885
4Pd₂(dba)₃ (1)cataCXium A (2)K₃PO₄ (2.0)1,4-Dioxane1001689

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Pd Precatalyst - Ligand - Base - Pyrimidine solvent Add Anhydrous Solvent reagents->solvent amine Add Amine solvent->amine heating Heat and Stir (e.g., 80-110 °C) amine->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterization: - NMR - Mass Spec purify->characterization

Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a robust and selective method for the mono-amination of this compound. The protocols and data presented herein offer a solid starting point for researchers and drug development professionals to synthesize novel aminopyrimidine derivatives. Careful selection of the palladium precatalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity. The provided workflow and representative data serve as a valuable guide for the successful application of this important C-N bond-forming reaction in the synthesis of complex molecules.

References

Application Notes and Protocols for Regioselective Substitution Reactions of 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trifluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyrimidine scaffold in a wide range of therapeutic agents. This document details the reactivity of this compound with various nucleophiles, presents quantitative data on regioselectivity, and provides detailed experimental protocols for key transformations. The application of the resulting substituted difluoropyrimidines in the development of targeted therapies, particularly kinase inhibitors, is also discussed.

Introduction to the Regioselectivity of this compound

This compound is an electron-deficient heteroaromatic compound, making it highly susceptible to nucleophilic aromatic substitution. The fluorine atoms at the C2, C4, and C6 positions are all potential leaving groups. However, the regioselectivity of the substitution is primarily governed by the electronic effects of the ring nitrogen atoms. The C4 and C6 positions are electronically more deficient and thus more activated towards nucleophilic attack than the C2 position. This is due to the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the C4 or C6 position. Consequently, monosubstitution of this compound with a nucleophile predominantly yields the 4-substituted-2,6-difluoropyrimidine isomer. The regioselectivity can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

Regioselective Substitution with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-centered nucleophiles is a widely used method for the synthesis of aminodifluoropyrimidines, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors. The substitution preferentially occurs at the C4 position.

Quantitative Data for Reactions with Nitrogen Nucleophiles
NucleophileProduct(s)Regioselectivity (C4:C2)Reference
Ammonia4-Amino-2,6-difluoropyrimidine and 2-Amino-4,6-difluoropyrimidine4:1[1]
Ethanolamine4-(2-Hydroxyethylamino)-2,6-difluoropyrimidine and 2-(2-Hydroxyethylamino)-4,6-difluoropyrimidine2:1[1]
Experimental Protocol: General Procedure for the Reaction of this compound with a Primary Amine

This protocol is a representative procedure based on analogous reactions with halogenated pyrimidines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of the primary amine (1.0 eq) in anhydrous acetonitrile to the reaction mixture via a dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-difluoropyrimidine.

Regioselective Substitution with Oxygen Nucleophiles

The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides and phenoxides, provides access to alkoxydifluoropyrimidines and aryloxydifluoropyrimidines. These are also valuable intermediates in drug discovery. Similar to nitrogen nucleophiles, the substitution is expected to occur preferentially at the C4 position.

Quantitative Data for Reactions with Oxygen Nucleophiles
NucleophileProductYieldReference
Sodium Methoxide4-Methoxy-2,6-dichloropyrimidineHigh[2]
Sodium Phenoxide4-Phenoxy-2,6-dichloropyrimidineGood[2]
Experimental Protocol: Representative Procedure for the Reaction of this compound with an Alkoxide

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide)

  • Anhydrous alcohol corresponding to the alkoxide (e.g., methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium alkoxide by dissolving sodium metal (1.05 eq) in the corresponding anhydrous alcohol under a nitrogen atmosphere.

  • To the freshly prepared sodium alkoxide solution, add this compound (1.0 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield the 4-alkoxy-2,6-difluoropyrimidine.

Regioselective Substitution with Sulfur Nucleophiles

Sulfur-centered nucleophiles, such as thiolates, react with this compound to yield thio-substituted difluoropyrimidines. These compounds are also of interest in the synthesis of biologically active molecules. The C4 position is the expected site of initial substitution.

Quantitative Data for Reactions with Sulfur Nucleophiles
NucleophileProductYieldReference
Sodium thiophenoxide4-(Phenylthio)-2,6-dichloropyrimidineGood[2]
Experimental Protocol: Representative Procedure for the Reaction of this compound with a Thiolate

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of the thiol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiolate.

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-(alkyl/aryl)thio-2,6-difluoropyrimidine.

Visualizations

Regioselective_Substitution TFP This compound C4_Product 4-Nu-2,6-difluoropyrimidine (Major Product) TFP->C4_Product Attack at C4/C6 C2_Product 2-Nu-4,6-difluoropyrimidine (Minor Product) TFP->C2_Product Attack at C2 Nucleophile Nucleophile (Nu-) Nucleophile->TFP

Figure 1. Regioselectivity of Nucleophilic Substitution on this compound.

Experimental_Workflow start Start reaction Reaction Setup: This compound, Nucleophile, Base, Solvent start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2. General Experimental Workflow for SNAr Reactions.

Applications in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are a cornerstone in the design of kinase inhibitors for the treatment of cancer.[3] The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a particularly privileged structure for this class of drugs. These compounds often act as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase active site. The substituents at the 2 and 4 positions can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK

Figure 3. Simplified Signaling Pathway Illustrating Kinase Inhibition.

References

Synthesis of Polysubstituted Pyrimidines from 2,4,6-Trifluoropyrimidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,4,6-trifluoropyrimidine stands as a versatile and highly reactive scaffold for the synthesis of a diverse array of polysubstituted pyrimidine derivatives. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring nitrogens renders the 2, 4, and 6 positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the potential for regioselective functionalization, makes this compound a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. Pyrimidine cores are prevalent in a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory drugs.

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyrimidines from this compound, focusing on reactions with N-, O-, S-, and C-centered nucleophiles.

Regioselectivity in Nucleophilic Aromatic Substitution

The substitution of fluorine atoms on the this compound ring is a sequential process. The first nucleophilic attack generally occurs at the most electrophilic C4 or C6 positions, which are equivalent. Subsequent substitutions at the C2 and the remaining C6/C4 positions can be controlled by modulating reaction conditions and the nature of the nucleophile. For instance, the reaction of this compound with ammonia has been reported to yield a mixture of the 4-amino and 2-amino substituted products.[1]

Diagram of Nucleophilic Substitution Pathway

G This compound This compound Monosubstituted Pyrimidine Monosubstituted Pyrimidine This compound->Monosubstituted Pyrimidine Nucleophile 1 Disubstituted Pyrimidine Disubstituted Pyrimidine Monosubstituted Pyrimidine->Disubstituted Pyrimidine Nucleophile 2 Trisubstituted Pyrimidine Trisubstituted Pyrimidine Disubstituted Pyrimidine->Trisubstituted Pyrimidine Nucleophile 3

Caption: Sequential nucleophilic substitution on this compound.

Application Notes and Protocols

Synthesis of Aminopyrimidines (N-Nucleophiles)

The reaction of this compound with amines is a fundamental method for introducing nitrogen-containing substituents. The resulting aminopyrimidines are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors.

Table 1: Reaction of 5-chloro-2,4,6-trifluoropyrimidine with Amines *

NucleophileProduct Ratio (4-substituted : 2-substituted)Isolated Yield of Major Product (%)
Ammonia9 : 1-
Benzylamine5 : 175
Morpholine10 : 180
Piperidine8 : 178

*Data from a study on the closely related 5-chloro-2,4,6-trifluoropyrimidine provides insight into the expected regioselectivity and yields.[1]

Experimental Protocol: Synthesis of 4-Amino-2,6-difluoropyrimidine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-difluoropyrimidine.

Diagram of Experimental Workflow for Amination

G A Dissolve this compound in anhydrous MeCN B Cool to 0 °C A->B C Add Amine Solution (1.1 eq) B->C D Stir and Monitor (TLC or 19F NMR) C->D E Quench with Water & Extract D->E F Dry, Concentrate & Purify E->F G 4-Amino-2,6-difluoropyrimidine F->G

Caption: Workflow for the synthesis of 4-amino-2,6-difluoropyrimidine.

Synthesis of Alkoxypyrimidines (O-Nucleophiles)

The introduction of alkoxy groups can significantly modulate the physicochemical properties of the pyrimidine core, impacting solubility and biological activity.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxypyrimidine

  • Reaction Setup: To a solution of sodium methoxide (3.3 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by GC-MS or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Thioether-Substituted Pyrimidines (S-Nucleophiles)

Thioether moieties can introduce important interactions with biological targets and are common in various bioactive molecules.

Experimental Protocol: Synthesis of 2,4,6-Tris(phenylthio)pyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve thiophenol (3.3 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) (3.5 eq), to the solution and stir for a short period to generate the thiolate.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Synthesis of Aryl- and Alkynyl-Substituted Pyrimidines (C-Nucleophiles)

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and introducing aryl or alkynyl groups onto the pyrimidine ring.

Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Aryl-2,6-difluoropyrimidines

  • Reaction Setup: In a microwave vial, combine 4-chloro-2,6-difluoropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnersCatalyst/BaseProduct Type
Suzuki4-Chloro-2,6-difluoropyrimidine + Arylboronic acidPd(PPh3)4 / K2CO34-Aryl-2,6-difluoropyrimidine
Sonogashira4-Iodo-2,6-difluoropyrimidine + Terminal alkynePdCl2(PPh3)2, CuI / Et3N4-Alkynyl-2,6-difluoropyrimidine

Diagram of Suzuki Coupling Catalytic Cycle

G cluster_0 Suzuki Coupling Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Aryl-Aryl' Aryl-Aryl' Reductive Elimination->Aryl-Aryl' Aryl-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Aryl-Pd(II)-Aryl'->Reductive Elimination

References

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing a Fluorinated Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, offering enhanced biological activity, metabolic stability, and target affinity. Among these, the 2,4,6-trifluoropyrimidine scaffold represents a highly reactive and versatile building block for the synthesis of a variety of potent herbicides, fungicides, and insecticides. The electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring towards nucleophilic substitution, allowing for the strategic introduction of various pharmacophores. This document provides detailed application notes and protocols for the synthesis of agrochemicals, with a focus on the prominent class of triazolopyrimidine sulfonamide herbicides, which are potent inhibitors of acetolactate synthase (ALS). While the direct use of this compound as a starting material for specific commercialized agrochemicals is not extensively detailed in publicly available literature, the following protocols illustrate the synthesis of the core triazolopyrimidine structure, a key intermediate in the production of these vital agricultural products. The methodologies presented are analogous to those that would be employed with this compound, showcasing the synthetic strategies used to build these complex molecules.

I. Application in Herbicide Synthesis: Triazolopyrimidine Sulfonamides

Triazolopyrimidine sulfonamides are a critical class of herbicides that effectively control a broad spectrum of weeds in various crops. Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.

Featured Agrochemical: Florasulam

Florasulam is a selective post-emergence herbicide used to control broadleaf weeds in cereals and maize. It belongs to the triazolopyrimidine sulfonamide chemical family.

Diagram of the General Synthetic Workflow for Triazolopyrimidine Sulfonamide Herbicides

G A 2,4,6-Trihalopyrimidine (e.g., this compound) C [1,2,4]Triazolo[1,5-a]pyrimidine Intermediate A->C Condensation B 3-Amino-1,2,4-triazole derivative B->C D Chlorosulfonation C->D SOCl₂ or ClSO₃H E Triazolopyrimidine Sulfonyl Chloride D->E G Triazolopyrimidine Sulfonamide Herbicide (e.g., Florasulam) E->G Coupling F Substituted Aniline F->G

Caption: General synthetic workflow for triazolopyrimidine herbicides.

Experimental Protocols

The synthesis of triazolopyrimidine sulfonamide herbicides can be conceptualized as a multi-step process. The following protocols provide a representative methodology for the key transformations.

Protocol 1: Synthesis of the[1][2][3]Triazolo[1,5-a]pyrimidine Intermediate

This protocol describes the formation of the core heterocyclic system through the condensation of a dihalopyrimidine with an aminotriazole. While the example uses a dichloropyrimidine, the reactivity of this compound would allow for a similar transformation.

  • Reaction: 2,4-dichloro-6-methoxypyrimidine with 3-amino-5-fluoro-1H-1,2,4-triazole.

  • Materials:

    • 2,4-dichloro-6-methoxypyrimidine

    • 3-amino-5-fluoro-1H-1,2,4-triazole

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 3-amino-5-fluoro-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Add a solution of 2,4-dichloro-6-methoxypyrimidine (1.1 eq) in DMF dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to yield the[1][2][3]triazolo[1,5-a]pyrimidine intermediate.

  • Quantitative Data (Representative):

    • Yield: 85-95%

    • Purity (HPLC): >98%

Protocol 2: Synthesis of the Triazolopyrimidine Sulfonyl Chloride

The intermediate is then converted to a sulfonyl chloride, which is the key electrophile for the subsequent coupling reaction.

  • Reaction: Chlorosulfonation of the[1][2][3]triazolo[1,5-a]pyrimidine intermediate.

  • Materials:

    • [1][2][3]Triazolo[1,5-a]pyrimidine intermediate

    • Chlorosulfonic acid (ClSO₃H)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Add the[1][2][3]triazolo[1,5-a]pyrimidine intermediate (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.

    • Add thionyl chloride (1.5 eq) dropwise to the mixture, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to 60-70 °C for 1-2 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Filter the resulting solid, wash with cold water, and dry to obtain the triazolopyrimidine sulfonyl chloride.

  • Quantitative Data (Representative):

    • Yield: 70-85%

    • Purity (HPLC): >95%

Protocol 3: Synthesis of the Final Herbicide (e.g., Florasulam)

The final step involves the coupling of the sulfonyl chloride with a substituted aniline.

  • Reaction: Coupling of 8-fluoro-5-methoxy[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2,6-difluoroaniline[4].

  • Materials:

    • 8-fluoro-5-methoxy[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

    • 2,6-difluoroaniline

    • Pyridine or another suitable base

    • Acetonitrile or another suitable solvent

  • Procedure:

    • Dissolve 2,6-difluoroaniline (1.0 eq) in acetonitrile and add pyridine (1.2 eq).

    • Cool the solution to 0-5 °C and add a solution of the triazolopyrimidine sulfonyl chloride (1.0 eq) in acetonitrile dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure.

    • Treat the residue with dilute hydrochloric acid and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain the final herbicide.

  • Quantitative Data (Representative):

    • Yield: 65-85%[4]

    • Purity (HPLC): >99%

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1 2,4-dichloro-6-methoxypyrimidine, 3-amino-5-fluoro-1H-1,2,4-triazoleK₂CO₃, DMF80-904-685-95>98
2 [1][2][3]Triazolo[1,5-a]pyrimidine intermediateClSO₃H, SOCl₂0 to 703-570-85>95
3 Triazolopyrimidine sulfonyl chloride, 2,6-difluoroanilinePyridine, Acetonitrile0 to RT12-1665-85>99

II. Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Triazolopyrimidine sulfonamide herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[5][6][7]. This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

Diagram of the ALS Inhibition Pathway

G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Herbicide Triazolopyrimidine Sulfonamide Herbicide Herbicide->ALS Inhibition Inhibition

Caption: Inhibition of ALS by triazolopyrimidine sulfonamide herbicides.

The inhibition of ALS leads to a depletion of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants. The high selectivity of these herbicides is due to differences in the rate of metabolism between the target weeds and the crops.

Disclaimer: The provided protocols are for informational purposes for research and development professionals. These syntheses should be carried out by trained chemists in a properly equipped laboratory, with all appropriate safety precautions. The use of this compound as a direct starting material for the synthesis of the described commercial herbicides is not explicitly documented in the cited literature, which more commonly refers to chlorinated pyrimidine precursors. These protocols illustrate a general synthetic strategy for this class of compounds.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trifluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and industrially significant method for synthesizing this compound is through a halogen exchange (halex) reaction. This process involves the substitution of chlorine atoms on the precursor molecule, 2,4,6-trichloropyrimidine, with fluorine atoms. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like tetramethylene sulfone (sulfolane).[1]

Q2: What are the primary side products I should expect in the synthesis of this compound?

The main impurities encountered during the synthesis of this compound can be categorized as follows:

  • Partially Fluorinated Pyrimidines: Incomplete reaction can lead to the formation of chlorofluoropyrimidines. Due to the differential reactivity of the chlorine atoms on the pyrimidine ring (positions 4 and 6 are more reactive than position 2), a mixture of isomers can be expected.[2][3]

  • Hydrolysis Products: The presence of moisture in the reaction can cause the hydrolysis of both the starting material (2,4,6-trichloropyrimidine) and the fluorinated products, leading to the formation of hydroxy- or oxo-substituted pyrimidines.

  • Impurities from Starting Material: The purity of the starting material, 2,4,6-trichloropyrimidine, is crucial. An common impurity from its synthesis is 2,4,5,6-tetrachloropyrimidine.[4] If present, this can lead to the formation of 5-chloro-2,4,6-trifluoropyrimidine.[5]

Q3: How can I detect and characterize these side products?

A combination of analytical techniques is recommended for the identification and quantification of side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the volatile components of the reaction mixture and identifying them based on their mass spectra and retention times.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As a fluorine-specific technique, ¹⁹F NMR is highly effective for identifying and quantifying the various fluorinated species in the reaction mixture, including the desired product and partially fluorinated intermediates. The chemical shifts of the fluorine atoms are sensitive to their position on the pyrimidine ring and the nature of the other substituents.[6]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide complementary structural information to help identify all components of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of partially fluorinated intermediates. 1. Insufficient reaction time or temperature.2. Inadequate amount of fluorinating agent (e.g., KF).3. Poor quality or insufficient drying of the fluorinating agent.1. Increase the reaction time and/or temperature. Monitor the reaction progress by GC-MS or ¹⁹F NMR.2. Use a molar excess of the fluorinating agent.3. Ensure the fluorinating agent is finely powdered and thoroughly dried before use.
Presence of significant amounts of hydrolysis products (hydroxy/oxo-pyrimidines). 1. Presence of water in the solvent or reagents.2. Atmospheric moisture entering the reaction vessel.1. Use anhydrous solvents and ensure all reagents are thoroughly dried.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 5-chloro-2,4,6-trifluoropyrimidine. The starting material, 2,4,6-trichloropyrimidine, is contaminated with 2,4,5,6-tetrachloropyrimidine.Purify the 2,4,6-trichloropyrimidine starting material before the fluorination reaction, for example, by distillation.
Complex mixture of side products that are difficult to separate. Suboptimal reaction conditions leading to multiple side reactions.Optimize the reaction parameters, including temperature, reaction time, and stoichiometry of reagents. A step-wise temperature gradient can sometimes improve selectivity.

Data Presentation: Common Side Products and Their Characteristics

Side Product Chemical Structure Molecular Weight ( g/mol ) Expected Analytical Signatures
2,4-dichloro-6-fluoropyrimidine C₄HCl₂FN₂166.98MS: Isotopic pattern for 2 Cl atoms. ¹⁹F NMR: A single resonance.
4,6-dichloro-2-fluoropyrimidine C₄HCl₂FN₂166.98MS: Isotopic pattern for 2 Cl atoms. ¹⁹F NMR: A single resonance, shifted relative to the 6-fluoro isomer.
2-chloro-4,6-difluoropyrimidine C₄HClF₂N₂150.53MS: Isotopic pattern for 1 Cl atom. ¹⁹F NMR: Two distinct fluorine signals.
4-chloro-2,6-difluoropyrimidine C₄HClF₂N₂150.53MS: Isotopic pattern for 1 Cl atom. ¹⁹F NMR: Two distinct fluorine signals, with different chemical shifts compared to the 2-chloro isomer.
4-hydroxy-2,6-dichloropyrimidine C₄H₂Cl₂N₂O164.98MS: Isotopic pattern for 2 Cl atoms. ¹H NMR: Presence of an exchangeable OH proton.
5-chloro-2,4,6-trifluoropyrimidine C₄ClF₃N₂168.51MS: Isotopic pattern for 1 Cl atom. ¹⁹F NMR: Three distinct fluorine signals.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and available equipment.

  • Reagent Preparation:

    • Thoroughly dry potassium fluoride (KF) under vacuum at >100 °C for several hours.

    • Ensure the 2,4,6-trichloropyrimidine is of high purity. If necessary, purify by vacuum distillation.

    • Use anhydrous tetramethylene sulfone (sulfolane) as the solvent.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add the dried potassium fluoride and anhydrous sulfolane under an inert atmosphere (e.g., nitrogen).

    • Heat the mixture to the desired reaction temperature (typically between 150-200 °C) with vigorous stirring.

    • Slowly add the 2,4,6-trichloropyrimidine to the hot suspension of KF in sulfolane.

  • Reaction and Monitoring:

    • Maintain the reaction mixture at the set temperature for several hours.

    • Monitor the progress of the reaction by taking aliquots (carefully quenching them) and analyzing them by GC-MS or ¹⁹F NMR.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of starting material and intermediates), cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (KCl and excess KF).

    • The product, this compound, can be isolated from the sulfolane solvent by vacuum distillation.

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Byproducts TCP 2,4,6-Trichloropyrimidine Reaction Halogen Exchange Reaction (150-200 °C, inert atm.) TCP->Reaction KF Potassium Fluoride KF->Reaction Solvent Sulfolane (anhydrous) Solvent->Reaction Filtration Filtration Reaction->Filtration SideProducts Side Products Reaction->SideProducts Distillation Vacuum Distillation Filtration->Distillation TFP This compound Distillation->TFP

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Problem Detected in Synthesis IncompleteReaction Incomplete Reaction? (Partially fluorinated products) Start->IncompleteReaction Hydrolysis Hydrolysis Products Present? IncompleteReaction->Hydrolysis No Solution1 Increase Temp/Time Add more KF IncompleteReaction->Solution1 Yes ChlorinatedImpurity 5-Chloro-TFP Detected? Hydrolysis->ChlorinatedImpurity No Solution2 Dry Reagents/Solvent Use Inert Atmosphere Hydrolysis->Solution2 Yes Solution3 Purify Starting Material (2,4,6-Trichloropyrimidine) ChlorinatedImpurity->Solution3 Yes End Problem Resolved ChlorinatedImpurity->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Purification of 2,4,6-Trifluoropyrimidine by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,4,6-trifluoropyrimidine using distillation and chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for the purification of this compound are fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice between these methods depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.

Q2: What are the most common impurities in this compound synthesis?

A2: The synthesis of this compound typically involves the fluorination of 2,4,6-trichloropyrimidine. Consequently, the most common impurities are the starting material and partially fluorinated intermediates. These include:

  • 2,4,6-Trichloropyrimidine

  • 2,6-Dichloro-4-fluoropyrimidine

  • 2-Chloro-4,6-difluoropyrimidine

  • Hydrolysis byproducts (e.g., difluorohydroxypyrimidines), if exposed to moisture.

Q3: How does the hydrolytic stability of this compound affect its purification?

A3: this compound is sensitive to moisture and can hydrolyze, especially under non-neutral pH conditions, to form less volatile and more polar byproducts.[1] This necessitates the use of dry solvents and equipment during purification and storage. For HPLC, this means using anhydrous mobile phases and avoiding prolonged exposure to aqueous conditions, particularly at acidic or basic pH.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Comments
This compound 134.06[2]83 - 102The target compound. The boiling point variation may be due to different reporting pressures.
2,4,6-Trichloropyrimidine183.42210 - 215Starting material, significantly less volatile than the product.[3]
2,4-Dichloro-6-fluoropyrimidine166.97212.2 (Predicted)[4]Partially fluorinated intermediate.
2-Chloro-4,6-difluoropyrimidine150.51Not availablePartially fluorinated intermediate.
4,6-Dichloro-5-fluoropyrimidine166.9750-60 (at 14 mmHg)[5]Isomeric impurity.
2,4-Dichloropyrimidine148.98100-101 (at 19-23 mmHg)[3][6]Potential byproduct.

Purification Method Selection

The choice between distillation and chromatography depends on the impurity profile and desired purity.

Purification_Choice Start Crude this compound Impurity_Check Major impurities have significantly different boiling points? Start->Impurity_Check Distillation Fractional Distillation Impurity_Check->Distillation Yes Chromatography Preparative HPLC Impurity_Check->Chromatography No High_Purity_Check High purity (>99.5%) required? Distillation->High_Purity_Check Final_Product Purified Product Chromatography->Final_Product High_Purity_Check->Chromatography Yes High_Purity_Check->Final_Product No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., structured packing or smaller glass helices) to increase the number of theoretical plates.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation.

  • Possible Cause: Fluctuations in heating.

    • Solution: Use a stable heating source, such as a heating mantle with a controller, and ensure the distillation flask is properly insulated.

Issue 2: Product loss during distillation.

  • Possible Cause: Hold-up in the distillation column.

    • Solution: Use a column with a smaller diameter or a packing material with low hold-up. Ensure the column is vertical to allow for efficient drainage.

  • Possible Cause: Decomposition of the product.

    • Solution: While this compound is relatively stable to heat, prolonged heating can cause decomposition. Consider vacuum distillation to lower the boiling point and reduce thermal stress.

Issue 3: Inconsistent thermometer readings.

  • Possible Cause: Improper thermometer placement.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Possible Cause: Condensation fluctuations.

    • Solution: Insulate the distillation head and column to prevent premature condensation and ensure a steady flow of vapor past the thermometer.

Preparative HPLC

Issue 1: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: For fluorinated compounds, interactions with residual silanols on the silica backbone can cause tailing. Use a highly end-capped column or a column with a fluorinated stationary phase. Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase can also help.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample. Overloading can lead to peak fronting.

  • Possible Cause: Incompatible injection solvent.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing of the sample band at the head of the column.

Issue 2: Co-elution of impurities.

  • Possible Cause: Insufficient resolution.

    • Solution: Optimize the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact selectivity. A shallower gradient can also improve the separation of closely eluting peaks.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with fluorinated compounds.

Issue 3: Low recovery of the purified product.

  • Possible Cause: Adsorption of the compound onto the stationary phase.

    • Solution: Ensure the mobile phase has sufficient elution strength. In some cases, irreversible adsorption can occur. A column wash with a strong solvent after each run may be necessary.

  • Possible Cause: Decomposition on the column.

    • Solution: If the compound is unstable under the chromatographic conditions (e.g., pH of the mobile phase), adjust the mobile phase to a more neutral pH, if possible, and work quickly.

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using dry glassware. This should include a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with glass helices), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are well-sealed.

    • It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

  • Procedure:

    • Charge the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate.

    • Collect the fraction that distills over at the boiling point of this compound (approximately 83-102 °C).

    • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher boiling point impurity is now the main component in the distillation pot.

    • Analyze the collected fractions by GC-MS to determine their purity.

Preparative Reverse-Phase HPLC of this compound
  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).

    • The column of choice would typically be a C18 column. For challenging separations, a PFP (pentafluorophenyl) column can be advantageous.

  • Mobile Phase:

    • A typical mobile phase for reverse-phase chromatography of fluorinated compounds is a gradient of acetonitrile and water.

    • A small amount of an additive like 0.1% trifluoroacetic acid (TFA) can be used to improve peak shape.

  • Method:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with a relatively low percentage of B and gradually increase it to elute the compound of interest. A shallow gradient will provide better resolution. For example, 20-60% B over 30 minutes.

    • Flow Rate: Appropriate for the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection: Dissolve the crude sample in a minimal amount of the initial mobile phase and inject it onto the column.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC or GC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Distillation_Workflow Start Crude this compound Setup Assemble Dry Fractional Distillation Apparatus Start->Setup Heat Gentle Heating Setup->Heat Collect Collect Distillate at Boiling Point Heat->Collect Analyze Analyze Fractions by GC-MS Collect->Analyze Product Pure this compound Analyze->Product

Caption: Experimental workflow for fractional distillation.

HPLC_Workflow Start Crude this compound Prepare_Sample Dissolve Sample in Initial Mobile Phase Start->Prepare_Sample Inject Inject onto Preparative RP-HPLC Column Prepare_Sample->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions of Target Peak Elute->Collect Analyze Analyze Fractions by Analytical HPLC/GC-MS Collect->Analyze Combine Combine Pure Fractions and Evaporate Solvent Analyze->Combine Product Pure this compound Combine->Product

Caption: Experimental workflow for preparative HPLC.

References

Optimizing reaction conditions for nucleophilic substitution on 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2,4,6-trifluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this versatile synthetic building block.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions on this compound.

Question: My reaction shows low or no conversion to the desired product. What are the potential causes and how can I fix it?

Answer: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Weak Nucleophile: The attacking species may not be nucleophilic enough. For alcohol or thiol nucleophiles, deprotonation is essential.

    • Solution: For alcohols or thiols, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more potent alkoxide or thiolate in situ before adding the pyrimidine. For amine nucleophiles, ensure the chosen amine is sufficiently nucleophilic.

  • Inappropriate Solvent: The solvent plays a critical role in solvating the nucleophile and facilitating the reaction.

    • Solution: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile (MeCN).[1] These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its efficacy.

  • Low Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is being run at room temperature or 0 °C, try gradually increasing the temperature (e.g., to 40 °C, 60 °C, or reflux) while monitoring the reaction by TLC or LC-MS. Microwave irradiation can also be a powerful tool to increase reaction rates and yields.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction over a longer period. If the reaction stalls, consider other factors, but do not assume it is complete without analytical confirmation.

  • Base Issues (for Amine Nucleophiles): An appropriate base is needed to scavenge the HF generated during the reaction.

    • Solution: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts.

Question: My reaction is complete, but I have a mixture of products. How can I improve the regioselectivity?

Answer: Formation of multiple isomers is a frequent challenge with this compound due to the presence of multiple reactive sites. The C4 and C6 positions are electronically similar and more reactive than the C2 position.

  • Understanding Inherent Selectivity: Nucleophilic attack occurs preferentially at the C4/C6 positions over the C2 position. For example, the reaction of this compound with ammonia yields a 4:1 mixture of the C4-substituted to C2-substituted product.[2]

  • Influence of the Nucleophile: The structure of the nucleophile can influence the isomer ratio. Steric hindrance can play a significant role.

    • Solution: While difficult to control completely, sometimes changing the nucleophile can alter the product ratio. For instance, a bulkier nucleophile may favor the less-hindered position, although electronic factors are typically dominant.

  • Reaction Temperature: Temperature can sometimes affect the selectivity of competing pathways.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). This can sometimes favor the thermodynamically more stable product or increase the difference in activation energies between the competing pathways, leading to higher selectivity.

Question: I am observing the formation of a di-substituted or tri-substituted product when I only want mono-substitution. How can I prevent this?

Answer: The high reactivity of the fluorine leaving groups on the pyrimidine ring can lead to multiple substitutions, especially after the first substitution further activates the ring for subsequent reactions.

  • Control Stoichiometry: Using an excess of the nucleophile is a common cause of over-substitution.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile relative to the this compound. Consider using the pyrimidine as the excess reagent if the product is easily separable.

  • Lower Reaction Temperature: Higher temperatures provide the activation energy for the second and third substitution steps.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable rate of the first substitution. Start at 0 °C or even lower and only warm if necessary.

  • Slow Addition: Adding the nucleophile all at once creates a high local concentration, which can promote di-substitution.

    • Solution: Add the nucleophile slowly over a period of time using a syringe pump. This keeps the concentration of the nucleophile low at any given moment, favoring mono-substitution.

Frequently Asked Questions (FAQs)

Q1: Why are the C4 and C6 positions more reactive than the C2 position in nucleophilic substitution? A1: The C4 and C6 positions are para and ortho, respectively, to the ring nitrogen at position 1, while the C2 position is flanked by both ring nitrogens. The electron-withdrawing nitrogen atoms make the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack. The intermediate formed by attack at C4 (or C6) allows for effective delocalization of the negative charge onto the electronegative nitrogen atom. While the C2 position is also activated, it is generally less electrophilic, and attack at this position can be sterically and electronically disfavored due to the proximity of two nitrogen lone pairs.[3]

Q2: What is the reactivity order of halogens as leaving groups in SNAr reactions on pyrimidines? A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is counterintuitive compared to SN1 and SN2 reactions. The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic (electron-poor), accelerating the nucleophilic attack.

Q3: Can I perform a second, different substitution after the first one? A3: Yes, this is a common and powerful strategy. After the first nucleophilic substitution (e.g., at the C4 position), the remaining fluorine atoms (at C2 and C6) are still susceptible to substitution, often under more forcing conditions (e.g., higher temperature). This allows for the stepwise synthesis of di- and tri-substituted pyrimidines with different functional groups.

Q4: My product seems to be degrading during workup or purification. What could be the cause? A4: Hydrolysis of the remaining C-F bonds or other functional groups can be a problem. The electron-deficient pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions.

  • Troubleshooting: Ensure your workup is performed under neutral or mildly acidic/basic conditions and avoid prolonged exposure to water. When performing column chromatography, ensure the silica gel is neutral, as acidic or basic impurities can cause degradation on the column.

Q5: What is the role of a base like DIPEA or triethylamine when reacting with an amine nucleophile? A5: When an amine (a neutral nucleophile) attacks the pyrimidine ring and displaces a fluoride ion, a molecule of hydrogen fluoride (HF) is formed as a byproduct. HF is corrosive and can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, often called an "HF scavenger," is added to neutralize the HF as it is formed, allowing the reaction to proceed to completion.

Data Presentation

Table 1: Regioselectivity in Mono-substitution of this compound

This table summarizes the observed isomer ratios for the reaction of this compound with simple nucleophiles. Substitution at the C4 position is favored over the C2 position.

NucleophileProduct Ratio (C4-substituted : C2-substituted)Reference
Ammonia4 : 1[2]
Ethanolamine2 : 1[2]
Table 2: Influence of Nucleophile Structure on Regioselectivity

The following data was generated for the closely related substrate 5-chloro-2,4,6-trifluoropyrimidine and serves to illustrate how the structure and steric bulk of the amine nucleophile can impact the product isomer ratio. All reactions were conducted in acetonitrile at 0 °C with DIPEA as a base.

EntryNucleophileProduct Ratio (C4-substituted : C2-substituted)Isolated Yield (C4-isomer)
1Ammonia9 : 165%
2Ethylamine8 : 161%
3Propylamine7 : 155%
4Benzylamine5 : 141%
5Aniline3 : 138%
6Pyrrolidine10 : 170%
7Piperidine7 : 168%
8Morpholine6 : 162%
Data adapted from reactions on 5-chloro-2,4,6-trifluoropyrimidine.[2]

Experimental Protocols

The following are representative protocols for the mono-substitution of this compound with different classes of nucleophiles. Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. This compound is corrosive and causes burns.[4]

Protocol 1: Reaction with a Primary Amine Nucleophile (e.g., Benzylamine)

This protocol is adapted from a procedure for a closely related substrate.[2]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M). Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq).

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine) (1.0 eq) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the C4 and C2 isomers.

Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium methoxide (1.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent, such as anhydrous THF or DMF. Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled suspension of sodium methoxide.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Thiophenol)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.0 eq) and a dry polar aprotic solvent (e.g., DMF).

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir until hydrogen evolution ceases (approx. 30 minutes), indicating the formation of the sodium thiophenolate.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiophenolate solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once complete, carefully quench the reaction with water at 0 °C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Dry flask, inert atm) reagents 2. Add Solvent, Base, & this compound setup->reagents cool 3. Cool to 0 °C reagents->cool add_nuc 4. Add Nucleophile (dropwise) cool->add_nuc monitor 5. Stir & Monitor (TLC / LC-MS) add_nuc->monitor quench 6. Quench Reaction & Aqueous Workup monitor->quench extract 7. Extract & Dry Organic Layer quench->extract purify 8. Concentrate & Purify (Chromatography) extract->purify

General workflow for nucleophilic substitution.
Troubleshooting Logic

G start Problem with Reaction? low_yield low_yield start->low_yield Low Yield / No Reaction isomers isomers start->isomers Mixture of Isomers (Poor Regioselectivity) multi_sub multi_sub start->multi_sub Di- / Tri-Substitution weak_nuc weak_nuc low_yield->weak_nuc Check Nucleophile check_temp check_temp low_yield->check_temp Check Conditions lower_temp lower_temp isomers->lower_temp Try Lowering Temperature (-20°C to 0°C) change_nuc change_nuc isomers->change_nuc Consider Nucleophile Sterics check_stoich check_stoich multi_sub->check_stoich Check Stoichiometry lower_temp2 lower_temp2 multi_sub->lower_temp2 Lower Reaction Temperature fix_nuc fix_nuc weak_nuc->fix_nuc Is it weak (R-OH/SH)? add_strong_base Use strong base (NaH) to generate anion fix_nuc->add_strong_base Yes fix_nuc->check_temp No (Amine) temp_low temp_low check_temp->temp_low Is temp low (0°C / RT)? increase_temp Increase Temperature (40°C, 60°C, Reflux) temp_low->increase_temp Yes check_solvent check_solvent temp_low->check_solvent No solvent_bad solvent_bad check_solvent->solvent_bad Solvent Protic? use_aprotic Switch to Polar Aprotic (DMF, DMSO, THF) solvent_bad->use_aprotic Yes nuc_excess nuc_excess check_stoich->nuc_excess Nucleophile > 1.1 eq? use_stoich Use 1.0 eq Nucleophile nuc_excess->use_stoich Yes slow_add Use Slow Addition (Syringe Pump) nuc_excess->slow_add No

Troubleshooting decision tree for common issues.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated pyrimidine scaffolds. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a fluorinated pyrimidine is resulting in low to no product yield. What are the primary factors I should investigate?

A1: Low or non-existent yields in Suzuki couplings with fluorinated pyrimidines can be attributed to several factors, often stemming from the electronic properties of the fluorinated pyrimidine ring and the stability of the reagents. Key areas to troubleshoot include:

  • Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for electron-deficient fluorinated pyrimidines.[1] Consider switching to more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the oxidative addition step and enhance catalyst stability.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[2] Fluorinated heteroaryl boronic acids are particularly susceptible to this decomposition pathway. To mitigate this, consider using milder bases and ensuring anhydrous conditions where appropriate, as excess water can promote this side reaction.[2]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[3] The use of bulky ligands can sterically hinder this coordination.[2]

  • Choice of Base and Solvent: The selection of base and solvent is critical and highly interconnected. For instance, strong bases might accelerate the decomposition of sensitive starting materials, while the solvent system affects the solubility of reagents and the activation of the catalyst. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF) is often necessary.[4][5]

Q2: I am observing a significant amount of dehalogenation byproduct in my reaction. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the halogen on your pyrimidine with a hydrogen atom, is a common side reaction. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[6] Here are some strategies to minimize it:

  • Optimize the Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.[6]

  • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can act as a hydride source.[6]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired reductive elimination pathway over dehalogenation.[6]

  • Substrate Reactivity: The tendency for dehalogenation often follows the reactivity of the halide: I > Br > Cl. If you are using a pyrimidine iodide and observing significant dehalogenation, switching to the bromide or chloride analogue might be beneficial, though this will also decrease the rate of the desired coupling.[6][7]

Q3: My reaction starts well, but then stalls before completion. What could be the cause?

A3: A stalling reaction is often indicative of catalyst deactivation or decomposition of one of the coupling partners.

  • Catalyst Deactivation: As mentioned, the pyrimidine nitrogen can inhibit the palladium catalyst.[3] Insufficiently inert reaction conditions can also lead to the oxidation of the active Pd(0) species. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can degrade over the course of the reaction through protodeboronation.[2] Using a slight excess of the boronic acid or employing a more stable boronic ester (e.g., a pinacol ester) might help drive the reaction to completion.

  • Inadequate Mixing: If your reaction mixture is not homogenous, with poor solubility of the base or other reagents, this can lead to a stalled reaction. Ensure vigorous stirring and consider a solvent system that provides better solubility for all components.

Q4: How does the position of the fluorine atom on the pyrimidine ring affect the reactivity in a Suzuki coupling?

A4: The position of the electron-withdrawing fluorine atom significantly influences the electronic properties of the pyrimidine ring, which in turn affects the reactivity of the C-X (where X is a halogen) bond in the oxidative addition step.

  • Activation of the C-X Bond: A fluorine atom positioned ortho or para to the halogen can increase the electrophilicity of the carbon atom, making the C-X bond more susceptible to oxidative addition by the palladium catalyst.

  • Overall Electron Deficiency: While activating the C-X bond, the strong electron-withdrawing nature of fluorine also makes the corresponding pyrimidine boronic acid more prone to protodeboronation.[8] This creates a delicate balance that needs to be managed through careful optimization of reaction conditions.

Data Presentation

The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings of pyrimidine derivatives, providing a baseline for experimental design and troubleshooting.

Table 1: Effect of Solvent on Suzuki Coupling Yield of 2,4-dichloropyrimidine with Phenylboronic Acid

Solvent System (v/v)Yield (%)Reference
1,4-Dioxane / H₂O (2:1)80[4]
1,4-Dioxane / H₂O (1:1)Not Specified[4]
THF / H₂O (1:1)Not Specified[4]

Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 100 °C, 15 min (microwave).[4]

Table 2: Effect of Base on Suzuki Coupling Yield of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methylphenylboronic acid

BaseSolventYield (%)Reference
K₃PO₄1,4-Dioxane60[5]
Cs₂CO₃Toluene80[5]
K₃PO₄Toluene70[5]

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methylphenylboronic acid, Pd(PPh₃)₄, 70-80 °C, 18-22 h.[5]

Table 3: Comparative Yields for Suzuki Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids/Esters

Boronic Acid/EsterCoupling PartnerProductYield (%)Reference
3-Pyridyl boronic esterPyFluor2-(3-pyridyl)pyridine65[8]
4-Methoxyphenyl boronic acidPyFluor2-(4-methoxyphenyl)pyridine89[9]
4-Cyanophenyl boronic acidPyFluor2-(4-cyanophenyl)pyridine45[9]

Reaction Conditions: PyFluor, Boronic Acid/Ester, Pd(dppf)Cl₂, Na₃PO₄, Dioxane, 65-100 °C.[9]

Experimental Protocols

Below is a general protocol for a microwave-assisted Suzuki-Miyaura coupling of a fluorinated chloropyrimidine. This should be regarded as a starting point, and optimization of reagents and conditions is likely necessary for specific substrates.

Microwave-Assisted Suzuki Coupling of a Fluorinated Chloropyrimidine

Materials:

  • Fluorinated Chloropyrimidine (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the fluorinated chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.[10]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Fluorinated Pyrimidine Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Solvents/Base? Start->Check_Reagents Optimize_Catalyst 2. Catalyst/Ligand Screening - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Reagents->Optimize_Catalyst Optimize_Base_Solvent 3. Base & Solvent Optimization - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent system (Dioxane/H₂O, Toluene/H₂O) Optimize_Catalyst->Optimize_Base_Solvent Optimize_Conditions 4. Adjust Reaction Conditions - Optimize temperature - Monitor reaction time Optimize_Base_Solvent->Optimize_Conditions Consider_Side_Reactions 5. Address Side Reactions - Protodeboronation? - Dehalogenation? Optimize_Conditions->Consider_Side_Reactions Success Improved Yield Consider_Side_Reactions->Success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2,4,6-trifluoropyrimidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges include controlling regioselectivity, the lower reactivity of C-F bonds compared to other C-X (X = Cl, Br, I) bonds, and potential catalyst inhibition by the nitrogen atoms in the pyrimidine ring. The fluorine atoms are generally poor leaving groups in palladium-catalyzed cross-coupling reactions, making oxidative addition more difficult.

Q2: Which positions on the this compound ring are most reactive in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-F bonds on the pyrimidine ring generally follows the order C4 > C6 > C2.[1] This is attributed to the electronic effects of the ring nitrogens, which make the C4 and C6 positions more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

Q3: Can I selectively functionalize a single position on this compound?

A3: Yes, selective mono-functionalization is achievable, typically at the C4 position, by carefully controlling the reaction conditions, such as using a stoichiometric amount of the coupling partner and milder reaction conditions. Achieving selectivity between the C4 and C6 positions can be more challenging and may require optimization of ligands and reaction temperature.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • Homocoupling of the coupling partners (e.g., boronic acids in Suzuki reactions or alkynes in Sonogashira reactions).

  • Protodeboronation of the boronic acid in Suzuki reactions, where the boronic acid is replaced by a hydrogen atom.

  • Hydrodefluorination , where a fluorine atom is replaced by a hydrogen atom.

  • Di- or tri-substitution , especially when an excess of the coupling partner is used or under forcing reaction conditions.

Q5: How does the choice of palladium precursor affect the reaction outcome?

A5: The choice of palladium precursor can significantly impact catalytic activity. Pre-catalysts, such as those from the Buchwald or PEPPSI families, are often preferred as they can generate the active Pd(0) species more cleanly and efficiently in situ.[2][3] The selection of the appropriate pre-catalyst is often linked to the choice of ligand.

Troubleshooting Guides

Issue 1: Low or No Conversion/Yield
Potential Cause Troubleshooting Steps
Low Catalyst Activity • Increase catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).• Switch to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).• Ensure the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote the challenging oxidative addition of C-F bonds.[4]
Ineffective Base • The choice of base is critical. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃.• For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] • Ensure the base is finely powdered and dry to maximize its reactivity.
Poor Solvent Choice • Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.• Common solvents for Suzuki and Buchwald-Hartwig reactions include toluene, dioxane, and THF. For Sonogashira reactions, THF or DMF are often employed.[6][7]
Reaction Temperature Too Low • Due to the strength of the C-F bond, higher reaction temperatures (e.g., 80-120 °C) are often required to facilitate oxidative addition.[8] Consider the use of microwave irradiation to achieve higher temperatures and shorter reaction times.
Catalyst Poisoning • Ensure all reagents and solvents are free of impurities that can poison the palladium catalyst.• The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can help mitigate this issue.
Issue 2: Poor Regioselectivity (Mixture of C4/C6/C2 isomers)
Potential Cause Troubleshooting Steps
Reaction Conditions Too Harsh • Lower the reaction temperature to favor substitution at the most reactive C4 position.• Reduce the reaction time to minimize the formation of di- or tri-substituted products.
Ligand Effects • Screen different bulky phosphine ligands. The steric profile of the ligand can influence which position on the pyrimidine ring can access the catalytic site.
Stoichiometry • Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner for mono-substitution. Using a larger excess can lead to multiple substitutions.
Issue 3: Significant Homocoupling of Coupling Partners
Potential Cause Troubleshooting Steps
Presence of Oxygen • Thoroughly degas all solvents and reagents before use.• Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Copper Co-catalyst (in Sonogashira) • Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings and is often promoted by the copper co-catalyst.[9][10][11] • Consider using a copper-free Sonogashira protocol.
High Catalyst Loading • In some cases, excessively high palladium concentrations can promote homocoupling. Try reducing the catalyst loading.

Catalyst and Condition Selection Tables

Suzuki-Miyaura Coupling
Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Notes
Pd(PPh₃)₄K₂CO₃ / Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-11060-85A classic catalyst, but may require higher temperatures and longer reaction times for C-F activation.[6][12]
PdCl₂(dppf)K₃PO₄Dioxane10070-90Often provides good yields for heteroaryl couplings.[8]
XPhos Pd G3Cs₂CO₃Toluene or Dioxane80-10075-95A highly active precatalyst suitable for challenging C-F bond activation.
SPhos Pd G2K₃PO₄2-MeTHF80-10070-92Another effective Buchwald precatalyst for difficult couplings.
Buchwald-Hartwig Amination
Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane90-11070-95A robust system for the amination of aryl halides.[7]
Pd₂(dba)₃ / RuPhosK₂CO₃t-BuOH90-11065-90A versatile ligand for a range of amines.
BrettPhos Pd G3LHMDSTHF or Toluene80-10070-93Effective for coupling with a variety of primary and secondary amines.
[(cinnamyl)PdCl]₂ / t-BuXPhosK₃PO₄Water (micellar)30-5075-98A greener approach using an aqueous micellar system.[13]
Sonogashira Coupling
Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃N or i-Pr₂NHTHF or DMF25-8060-90The classic Sonogashira conditions; copper can promote alkyne homocoupling.[14]
Pd(PPh₃)₄ / CuIEt₃NDMF25-6065-92Similar to the above, widely used for a variety of substrates.
[DTBNpP]Pd(crotyl)ClTMPDMSO2570-97An air-stable, monoligated precatalyst for copper-free Sonogashira reactions at room temperature.[9]
Pd(OAc)₂ / SPhosK₂CO₃Dioxane80-10060-85A copper-free option suitable for substrates where homocoupling is a significant issue.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-18 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling (Copper-Free)
  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2 mol%), and the base (e.g., TMP, 2.0 equiv.).[9]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., DMSO, to a concentration of 0.1-0.2 M).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for the required time (typically 1-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne catalyst_screening Catalyst & Ligand Screening suzuki->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening base_screening Base & Solvent Screening catalyst_screening->base_screening optimization Temperature & Time Optimization base_screening->optimization low_yield Low Yield? optimization->low_yield troubleshooting Troubleshooting troubleshooting->catalyst_screening Re-screen low_yield->troubleshooting Yes selectivity_issue Regioselectivity Issue? low_yield->selectivity_issue No selectivity_issue->troubleshooting Yes success Successful Coupling selectivity_issue->success No

References

Technical Support Center: Managing Isomeric Mixtures with 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2,4,6-trifluoropyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in managing the formation of isomeric mixtures during nucleophilic aromatic substitution (SNAr) reactions. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reactions for improved regioselectivity and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why do my reactions with this compound yield a mixture of isomers?

A1: this compound possesses three reactive sites for nucleophilic aromatic substitution at the C2, C4, and C6 positions. The pyrimidine ring's electron-deficient nature activates these positions for attack. While the C4 and C6 positions are electronically more activated due to the ortho and para nitrogen atoms, substitution can also occur at the C2 position, leading to the formation of a mixture of 4- (or 6-) and 2-substituted isomers. The final isomer ratio is a delicate balance of electronic and steric factors.

Q2: Which factors influence the regioselectivity of nucleophilic substitution on this compound?

A2: The regioselectivity of the reaction is primarily influenced by:

  • Steric Hindrance of the Nucleophile: As the steric bulk of the incoming nucleophile increases, substitution at the more sterically hindered C2 position can become more competitive with substitution at the C4/C6 positions.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.

  • Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the isomer ratio.

  • Presence of a Base: The choice and stoichiometry of the base used to scavenge the HF byproduct can impact the reaction's selectivity.

Q3: How can I determine the isomeric ratio in my crude reaction mixture?

A3: The most effective method for determining the isomeric ratio of fluorinated pyrimidine derivatives is by 19F NMR spectroscopy.[1][2] The fluorine atoms at different positions on the pyrimidine ring will have distinct chemical shifts, allowing for straightforward integration and quantification of each isomer.

Q4: What are the common methods for separating the isomers of substituted difluoropyrimidines?

A4: Common laboratory techniques for separating the 4- and 2-substituted isomers include:

  • Column Chromatography: This is a widely used method for separating isomers with different polarities.

  • Recrystallization: If one isomer is significantly more abundant and can crystallize preferentially, this can be an effective purification method.

  • Distillation: For volatile products, fractional distillation under reduced pressure can be used to separate isomers with different boiling points.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low regioselectivity (significant formation of the 2-substituted isomer) The nucleophile is sterically bulky, favoring attack at the less hindered C2 position.- If possible, consider using a less sterically hindered nucleophile. - Optimize reaction conditions by lowering the temperature to favor the thermodynamically preferred C4-substituted product. - Screen different solvents to assess their impact on selectivity.
Reaction is slow or incomplete The nucleophile is not sufficiently reactive, or the reaction conditions are not optimal.- Increase the reaction temperature cautiously, while monitoring the isomeric ratio. - Use a stronger, non-nucleophilic base to facilitate the reaction. - Consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Difficulty in separating the isomers The isomers have very similar physical properties (e.g., polarity, solubility).- Optimize the mobile phase for column chromatography to achieve better separation. - Explore different recrystallization solvents or solvent mixtures. - For chloro-analogs, a selective acid-catalyzed hydrolysis of the 2-chloro isomer has been reported as a highly effective purification method.[3] This strategy might be adaptable for fluoro-derivatives under specific conditions.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Pyrimidine DerivativeNucleophileSolventTemperature (°C)Product Ratio (4-isomer : 2-isomer)Reference
5-Chloro-2,4,6-trifluoropyrimidineAmmoniaAcetonitrile09 : 1[1]
This compoundAmmoniaNot specifiedNot specified4 : 1[1]
This compoundEthanolamineNot specifiedNot specified2 : 1[1]
2,4,6-TrichloropyrimidineAnilineEthanolNot specified~10 : 1[4]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile

This protocol provides a general method for the nucleophilic substitution reaction. Optimization of temperature, solvent, and base may be required for specific nucleophiles to improve regioselectivity.

Materials:

  • This compound

  • Amine nucleophile (1.0 equivalent)

  • DIPEA (Diisopropylethylamine) or another suitable non-nucleophilic base (1.0-1.2 equivalents)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a stirred solution of the amine nucleophile (1.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the isomeric ratio of the crude product by 19F NMR.

  • Purify the major isomer by column chromatography, recrystallization, or distillation.

Visualizations

Nucleophilic_Aromatic_Substitution cluster_reaction Reaction TFP This compound Intermediate_4 Meisenheimer Intermediate (Attack at C4) TFP->Intermediate_4 C4 Attack (Favored) Intermediate_2 Meisenheimer Intermediate (Attack at C2) TFP->Intermediate_2 C2 Attack (Disfavored) Nuc Nucleophile (e.g., R-NH2) Nuc->Intermediate_4 C4 Attack (Favored) Nuc->Intermediate_2 C2 Attack (Disfavored) Base Base (e.g., DIPEA) Product_4 4-Substituted-2,6-difluoropyrimidine (Major Product) Intermediate_4->Product_4 - F- Product_2 2-Substituted-4,6-difluoropyrimidine (Minor Product) Intermediate_2->Product_2 - F-

Caption: SNAr reaction pathway on this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Nucleophile - Base - Solvent start->reaction_setup reaction_monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup analysis Crude Product Analysis (19F NMR for Isomer Ratio) workup->analysis purification Purification: - Column Chromatography - Recrystallization - Distillation analysis->purification final_product Isolated Isomer(s) purification->final_product end End final_product->end

Caption: General experimental workflow for managing isomer formation.

References

Technical Support Center: HPLC Methods for 2,4,6-Trifluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of 2,4,6-trifluoropyrimidine derivatives using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound derivative is not retained on a standard C18 column and elutes with the solvent front. What should I do?

Poor retention of polar analytes on conventional reversed-phase columns is a common issue. This compound and its derivatives can be highly polar. Here are several strategies to increase retention:

  • Decrease Organic Solvent Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, a mobile phase with a high aqueous content may be necessary. However, be cautious of "phase collapse" with traditional C18 columns in mobile phases exceeding 95% water. Using an aqueous-stable C18 (often labeled "AQ") is recommended for such conditions.

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Since pyrimidines are basic, increasing the mobile phase pH can suppress their ionization, making them less polar and more retained on a reversed-phase column.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase rich in organic solvent (typically acetonitrile).[1][2]

  • Utilize Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a neutral ion-pair with your charged analyte, which is then retained on the non-polar stationary phase.[3][4]

Q2: I am observing significant peak tailing for my fluorinated pyrimidine derivative. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like pyrimidines, this can be particularly problematic.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

    • Solution 1: Use a low-pH mobile phase. A pH of around 3 will protonate the silanol groups, reducing their interaction with the basic analyte.

    • Solution 2: Add a competing base. A small amount of a basic additive like triethylamine (TEA) can mask the active silanol sites.

    • Solution 3: Use a high-purity, end-capped column. Modern columns are designed with minimal residual silanols.

  • Column Contamination: Strongly retained impurities from previous injections can act as active sites.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Metal Chelation: Trace metals in the silica matrix or from the HPLC system can chelate with the analyte.

    • Solution: Use a column with high-purity silica. Adding a chelating agent like EDTA to the mobile phase can sometimes help.

Q3: My peaks are fronting. What could be the issue?

Peak fronting is less common than tailing but can still affect quantification.

  • Sample Overload: Injecting too much sample, either in volume or concentration, can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Q4: My retention times are shifting from one injection to the next. How can I stabilize them?

Inconsistent retention times can compromise peak identification and integration.

  • Inadequate Column Equilibration: This is especially common in gradient elution and ion-pair chromatography.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.[5]

  • Mobile Phase Composition Changes: Inaccurate mixing by the pump or evaporation of a volatile solvent component can alter the mobile phase strength.

    • Solution: Ensure mobile phase components are well-mixed and degassed. Prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Q5: I need to separate chiral this compound derivatives. What is the best approach?

For separating enantiomers, a chiral environment is necessary. This can be achieved in several ways:

  • Chiral Stationary Phases (CSPs): This is the most common and direct method. Columns with chiral selectors immobilized on the stationary phase are used to achieve separation.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Indirect Method (Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is best for separating this compound derivatives?

The choice of column depends on the specific properties of the derivatives.

  • For general-purpose reversed-phase separation: A high-purity, end-capped C18 or C8 column is a good starting point.[6]

  • For enhanced retention of polar derivatives: An aqueous-stable C18 ("AQ") column or a column with an embedded polar group is recommended.

  • For alternative selectivity, especially with halogenated compounds: A pentafluorophenyl (PFP) or a fluorinated alkyl phase column can provide unique interactions and improve separation.[7]

  • For highly polar derivatives: A HILIC column (e.g., amide, silica, or zwitterionic) is often the most effective choice.[1][2]

Q2: How do I choose the right mobile phase?

  • Reversed-Phase: A mixture of water or buffer and a miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile often provides better peak shape for basic compounds. The pH should be controlled with a buffer (e.g., phosphate, acetate, or formate) to ensure consistent ionization of the analytes.[8]

  • HILIC: The mobile phase is typically a high percentage of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[9]

  • Ion-Pair: A standard reversed-phase mobile phase is used with the addition of an ion-pairing reagent, such as an alkyl sulfonate for basic analytes.

Q3: What is a good starting point for method development?

A good starting point is to perform a scouting gradient run on a C18 column. This will help determine the approximate elution conditions for your compounds. A typical scouting gradient might be 5% to 95% acetonitrile (with 0.1% formic acid in both water and acetonitrile) over 15-20 minutes. Based on the results, you can then optimize the gradient or switch to an isocratic method.

Q4: How should I prepare my sample for analysis?

Sample preparation is crucial for reliable results.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase.[5] Using a solvent stronger than the mobile phase can lead to poor peak shape.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.

  • Concentration: The sample concentration should be within the linear range of the detector. If necessary, dilute the sample to avoid detector saturation and peak distortion.

Experimental Protocols & Data

The following protocols are based on established methods for structurally similar fluorinated pyrimidines and can serve as a starting point for the analysis of this compound derivatives.

Protocol 1: Reversed-Phase HPLC for Fluoropyrimidines

This method is adapted from the analysis of capecitabine and its metabolites.[10][11][12][13]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Formate Buffer
B: Methanol
Gradient Isocratic: 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 250 nm
Injection Volume 10 µL

Quantitative Data for Similar Compounds (Capecitabine) [12]

ParameterValue
Retention Time ~3.0 min
Linearity Range 1.5 - 22.5 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.19 µg/mL
Protocol 2: HILIC for Polar Pyrimidine Analogues

This method is suitable for highly polar derivatives that are not well-retained in reversed-phase mode.

ParameterCondition
Column Amide or Zwitterionic HILIC, 100 mm x 4.6 mm, 3 µm
Mobile Phase A: 10 mM Ammonium Acetate in Water
B: Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection UV at 254 nm or MS detection
Injection Volume 5 µL

Expected Quantitative Performance

ParameterTypical Range
Retention Time 3 - 12 min
Linearity Range 0.01 - 10 µg/mL
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Protocol 3: Ion-Pair Chromatography for Ionizable Derivatives

This method is effective for charged pyrimidine derivatives.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 5 mM Sodium Hexanesulfonate in 50 mM Phosphate Buffer (pH 3.5) / Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 20 µL

Expected Quantitative Performance

ParameterTypical Range
Retention Time 5 - 15 min
Linearity Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL

Visualized Workflows

HPLC Method Development Workflow

MethodDevelopment A Define Separation Goal (e.g., Purity, Quantitation) B Analyte Characterization (Polarity, pKa, Solubility) A->B C Initial Method Selection (RP, HILIC, etc.) B->C H Reversed-Phase (RP-HPLC) (Start with C18) C->H I HILIC (For very polar analytes) C->I J Ion-Pair (IPC) (For ionic analytes) C->J D Column & Mobile Phase Screening (Scouting Gradient) K Poor Retention? D->K E Optimize Separation (Gradient, pH, Temperature) F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G H->D I->D J->D K->C Yes L Poor Peak Shape? K->L No L->E Yes L->E PeakTailingTroubleshooting Start Peak Tailing Observed Check1 Is tailing on all peaks? Start->Check1 Sol1 Check for extra-column volume (fittings, tubing). Check1->Sol1 Yes Check2 Is analyte basic? Check1->Check2 No End Problem Resolved Sol1->End Sol2 Secondary interactions with silanols likely. Check2->Sol2 Yes Check3 Is column old or contaminated? Check2->Check3 No Action1 Lower mobile phase pH (<3.5) Add competing base (e.g., TEA) Use high-purity, end-capped column. Sol2->Action1 Action1->End Sol3 Flush with strong solvent. Replace guard/analytical column. Check3->Sol3 Yes Sol3->End

References

Challenges in the scale-up of 2,4,6-Trifluoropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2,4,6-trifluoropyrimidine, with a special focus on the challenges encountered during reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug development?

A1: this compound is a highly reactive heterocyclic compound used as a versatile building block in medicinal chemistry. The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and controlled introduction of various functional groups onto the pyrimidine core. This makes it a valuable scaffold for the synthesis of complex molecules with potential therapeutic activities, such as kinase inhibitors and antiviral agents.

Q2: What are the primary challenges when scaling up reactions involving this compound?

A2: The main challenges during the scale-up of reactions with this compound include:

  • Regioselectivity Control: Nucleophiles can attack the C2, C4, or C6 positions. Controlling the reaction to favor a single isomer is critical and can be difficult to maintain at a larger scale.[1]

  • Exothermic Reactions: Nucleophilic substitution reactions on this highly activated ring can be exothermic, posing challenges for heat management in large reactors.

  • By-product Formation: Incomplete reactions or side reactions can lead to the formation of di- or mono-fluorinated pyrimidine by-products, which can be difficult to separate from the desired product.

  • Purification: The separation of regioisomers and other impurities often requires chromatography, which can be costly and complex at an industrial scale.

  • Handling and Safety: this compound is corrosive and moisture-sensitive. Handling large quantities requires specialized equipment and stringent safety protocols.[2]

Q3: How does the reactivity of the fluorine atoms at the C2, C4, and C6 positions differ?

A3: For nucleophilic aromatic substitution, the reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2. The two nitrogen atoms in the ring withdraw electron density, making the C4 and C6 positions the most electrophilic and thus most susceptible to nucleophilic attack. The C2 position is also activated but is generally less reactive than the C4 and C6 positions.

Q4: What are the typical solvents used for reactions with this compound?

A4: Polar aprotic solvents are typically used to facilitate SNAr reactions. Common choices include acetonitrile (MeCN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The choice of solvent can significantly influence reaction rates and regioselectivity.

Troubleshooting Guide for Scale-Up Reactions

This guide addresses common issues encountered during the scale-up of this compound reactions in a question-and-answer format.

Problem 1: Low or Inconsistent Yield

  • Q: My reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the likely causes?

    • A: Inefficient Heat Transfer: SNAr reactions on this compound can be exothermic. Poor heat dissipation in a large reactor can lead to localized overheating, causing decomposition of the starting material or product and promoting side reactions. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a consistent internal temperature.

    • A: Poor Mixing: Inadequate agitation on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, resulting in by-product formation. The addition rate of the nucleophile should be carefully controlled and potentially slowed down at scale to ensure it is well-mixed before reacting.

    • A: Moisture Contamination: this compound is sensitive to moisture. On a larger scale, the increased surface area and longer transfer times provide more opportunities for atmospheric moisture to enter the reaction. Ensure all reagents, solvents, and equipment are rigorously dried.

Problem 2: Poor Regioselectivity / Mixture of Isomers

  • Q: I am getting a mixture of C2 and C4/C6 substituted products. How can I improve the regioselectivity?

    • A: Temperature Control: Regioselectivity is often temperature-dependent. A lower reaction temperature may favor the thermodynamically controlled product, which is typically the C4/C6 isomer. A systematic study of the reaction temperature is recommended during scale-up.

    • A: Solvent Effects: The solvent can influence which position is preferentially attacked. For instance, a solvent's ability to stabilize charged intermediates can alter the energy barriers for attack at different positions. Screening different polar aprotic solvents (e.g., MeCN, DMF, THF) may reveal conditions with improved selectivity.

    • A: Nature of the Nucleophile and Base: Sterically hindered nucleophiles may favor attack at the less hindered C4/C6 positions. The choice of base used to deprotonate the nucleophile (if required) can also play a role. A non-nucleophilic, sterically hindered base is often preferred.

Problem 3: Difficult Purification

  • Q: My crude product is a mixture of regioisomers that are very difficult to separate by column chromatography on a large scale. What are my options?

    • A: Crystallization: If the desired product is a solid, exploring different solvent systems for crystallization can be a highly effective and scalable purification method. An initial screening of solvents should be performed at the lab scale.

    • A: Derivatization/Chemical Separation: In some cases, it may be possible to selectively react the undesired isomer. For example, the hydrolysis rates of isomers can differ significantly, allowing for the selective removal of one isomer as a more water-soluble pyrimidone.

    • A: Preparative HPLC: While expensive, preparative HPLC with specialized columns (e.g., fluorinated phases) can be used for high-purity separation when other methods fail.

Quantitative Data Summary

Table 1: Regioselectivity in Reactions of 5-chloro-2,4,6-trifluoropyrimidine with Amines

While specific data for this compound is sparse, the following data for the closely related 5-chloro-2,4,6-trifluoropyrimidine illustrates the challenge of controlling regioselectivity. The primary substitution occurs at the C4 position, but the formation of the C2 substituted isomer is a common issue.

Nucleophile (Amine)Reaction ConditionsYield of 4-substituted productRatio of 4-isomer : 2-isomer
MorpholineMeCN, DIPEA, 0 °C85%95 : 5
PiperidineMeCN, DIPEA, 0 °C98%98 : 2
PyrrolidineMeCN, DIPEA, 0 °C98%98 : 2
DiethylamineMeCN, DIPEA, 0 °C78%90 : 10
AnilineMeCN, DIPEA, 0 °C95%95 : 5

Data adapted from studies on 5-chloro-2,4,6-trifluoropyrimidine, which is expected to have similar reactivity patterns.

Table 2: Qualitative Solubility of this compound
SolventTypeExpected SolubilityNotes
Tetrahydrofuran (THF)Polar Aprotic EtherSolubleGood for many organic reactions.
Acetonitrile (MeCN)Polar Aprotic NitrileSolubleCommon solvent for SNAr reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic AmideSolubleOften used to increase reaction rates.
Dimethyl Sulfoxide (DMSO)Polar Aprotic SulfoxideSolubleHigh boiling point, can be difficult to remove.
Dichloromethane (DCM)HalogenatedSolubleUseful for workup and extraction.
Ethyl Acetate (EtOAc)EsterSolubleCommon solvent for extraction and chromatography.
WaterPolar ProticInsolubleReacts with this compound.
Hexanes / HeptaneNonpolarInsolubleCan be used as an anti-solvent for crystallization.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is adapted from a patented procedure and describes the fluorination of 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine (1.0 eq)

  • Anhydrous Potassium Fluoride (KF) (4.1 eq)

  • Tetramethylene sulfone (Sulfolane), anhydrous (approx. 3.2 L per mole of trichloropyrimidine)

Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the system is completely dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2,4,6-trichloropyrimidine, anhydrous potassium fluoride, and anhydrous tetramethylene sulfone.

  • Reaction: Heat the mixture with vigorous stirring to 120-130 °C. Maintain this temperature for approximately 7 hours. Monitor the reaction progress by GC-MS or 19F NMR if possible.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to approximately 40 °C. Filter the reaction mixture through a sintered glass funnel or a filter press to remove the inorganic salts (KCl and excess KF).

  • Workup: The separated inorganic salts should be washed with a small amount of an appropriate solvent (e.g., dry acetone) to recover any trapped product. The filtrate, containing the product in tetramethylene sulfone, is carried forward.

  • Purification: The product, this compound, is isolated from the filtrate by fractional distillation under reduced pressure. The product is a clear, colorless liquid.

    • Expected Yield: ~85%

    • Expected Purity: >99% by VPC analysis.[1]

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of an amine nucleophile with this compound at a laboratory scale, which can be adapted for scale-up.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0 - 1.1 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reactor Setup: In a dry, nitrogen-flushed reactor, dissolve the amine nucleophile and DIPEA in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add a solution of this compound in anhydrous acetonitrile to the cooled amine solution dropwise over a period of 1-2 hours. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to isolate the desired regioisomer.

Visualizations

Scale-Up Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Reactor & Glassware p2 Charge Anhydrous KF & 2,4,6-Trichloropyrimidine p1->p2 p3 Add Anhydrous Tetramethylene Sulfone p2->p3 r1 Heat to 120-130°C with Vigorous Stirring p3->r1 r2 Hold for ~7 hours (Monitor Progress) r1->r2 w1 Cool to 40°C r2->w1 w2 Filter to Remove Inorganic Salts w1->w2 w3 Fractional Distillation (Reduced Pressure) w2->w3 w4 Isolate Pure This compound w3->w4

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield on Scale-Up q1 Was the reaction exotherm controlled? start->q1 a1_yes Check Reagent Purity & Stoichiometry q1->a1_yes Yes a1_no Improve Cooling & Slow Reagent Addition q1->a1_no No q2 Was mixing efficient? (Visual inspection, modeling) a1_yes->q2 end Yield Optimized a1_no->end a2_yes Investigate Potential Side Reactions (GC-MS) q2->a2_yes Yes a2_no Increase Stirrer Speed & Check Impeller Design q2->a2_no No q3 Were anhydrous conditions maintained? a2_yes->q3 a2_no->end a3_yes Review Workup Procedure (Losses during extraction?) q3->a3_yes Yes a3_no Dry Solvents/Reagents Rigorously; Use N2 Blanket q3->a3_no No a3_yes->end a3_no->end

References

Technical Support Center: 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2,4,6-Trifluoropyrimidine. It includes troubleshooting advice and frequently asked questions to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[2] It is also noted to be moisture-sensitive, so a dry storage environment is critical.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When working with this compound, it is mandatory to wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[4] Work should be conducted in a fume hood to avoid inhalation of vapors.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[4] Seek immediate medical attention in both cases.

Q5: How should I dispose of this compound waste?

A5: Dispose of contents and container to an approved waste disposal plant.[4] Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guide

Issue 1: The compound has changed color or appears to have degraded.

  • Possible Cause: Exposure to moisture, air, or incompatible materials can lead to decomposition.

  • Solution: Do not use the compound if you suspect it has degraded. A visual change in appearance is a strong indicator of impurity. Dispose of the material according to your institution's hazardous waste guidelines. To prevent this, always store the compound under an inert atmosphere and at the recommended temperature.

Issue 2: A small spill has occurred in the fume hood.

  • Action Plan:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Properly dispose of all contaminated materials.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC4HF3N2[1]
Molecular Weight134.06 g/mol [1]
Storage Temperature2-8°C[2]
Boiling Point83°C[3]
Flash Point>100°C[2][3]
Density1.514 g/cm³ (Predicted)[2]

Experimental Protocols

Protocol for Handling this compound

  • Preparation: Before handling, ensure you are in a well-ventilated laboratory, preferably within a certified chemical fume hood. Have an emergency eyewash station and safety shower readily accessible.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Inert Atmosphere Handling: If the experiment requires anhydrous conditions, use Schlenk line techniques or a glovebox to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing and Dispensing: Weigh the required amount of this compound in a tared, sealed container to minimize exposure to air and moisture. If transferring as a liquid, use a syringe or cannula.

  • Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner. Ensure the reaction is adequately cooled if it is exothermic.

  • Post-Reaction Quenching: Quench any unreacted this compound carefully with a suitable reagent. Given its reactivity with water, a non-aqueous quenching agent may be necessary depending on the reaction solvent.

  • Waste Disposal: All waste materials, including empty containers and contaminated labware, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

  • Decontamination: Thoroughly clean all glassware and work surfaces after use. Wash hands thoroughly after handling the compound, even if gloves were worn.

Visualizations

Handling_Workflow Workflow for Handling this compound start Start prep Prepare Work Area (Fume Hood, PPE) start->prep weigh Weigh Compound (Under Inert Gas if needed) prep->weigh react Perform Reaction weigh->react quench Quench Reaction react->quench workup Work-up and Purification quench->workup waste Dispose of Waste workup->waste end End waste->end

Caption: Experimental workflow for this compound.

Degradation_Troubleshooting Troubleshooting Suspected Degradation observe Observe Compound (e.g., during retrieval from storage) check Is there a visual change? (e.g., color change, clumping) observe->check proceed Proceed with Experiment (Handle with care) check->proceed No stop Do NOT Use check->stop Yes dispose Dispose of as Hazardous Waste stop->dispose review Review Storage and Handling Procedures dispose->review

Caption: Decision-making for suspected compound degradation.

References

Validation & Comparative

Reactivity Face-Off: 2,4,6-Trifluoropyrimidine vs. 2,4,6-Trichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core scaffold in the synthesis of novel compounds is a critical decision. Among the myriad of heterocyclic building blocks, halogenated pyrimidines stand out for their versatility. This guide provides an in-depth comparison of the reactivity of two prominent members of this class: 2,4,6-trifluoropyrimidine and 2,4,6-trichloropyrimidine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

The pyrimidine ring, an electron-deficient heteroaromatic system, is rendered even more susceptible to nucleophilic attack by the presence of electron-withdrawing halogen substituents. This inherent reactivity makes both this compound and 2,4,6-trichloropyrimidine valuable precursors for the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. While both compounds readily undergo SNAr reactions, the nature of the halogen atom—fluorine versus chlorine—imparts significant differences in their reactivity and regioselectivity.

General Principles of Reactivity in SNAr Reactions

The reactivity of aryl halides in SNAr reactions is governed by a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the overall reaction rate.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the first step and accelerating the reaction.[1] In contrast, chlorine is less electronegative than fluorine, resulting in a less pronounced stabilization of the intermediate. Consequently, in many cases of activated aromatic systems, fluoro-substituted compounds are more reactive towards nucleophilic aromatic substitution than their chloro-substituted counterparts.[1][2]

Reactivity Comparison: Fluoro vs. Chloro

The general order of leaving group ability in activated SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions.[2] This "element effect" underscores the importance of the electronic properties of the halogen in activating the aromatic ring towards nucleophilic attack.[2]

Regioselectivity: A Tale of Two Halogens

In both this compound and 2,4,6-trichloropyrimidine, the positions C4 and C6 are electronically activated towards nucleophilic attack due to their para and ortho relationship to the ring nitrogen atoms. The C2 position is generally less reactive.

For 2,4,6-trichloropyrimidine , the established order of reactivity for nucleophilic substitution is C4(6) > C2. This differential reactivity allows for sequential and regioselective substitution, enabling the synthesis of polysubstituted pyrimidines.

In the case of This compound , a similar preference for substitution at the C4 and C6 positions is observed. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

The following table summarizes the observed regioselectivity in the reaction of both compounds with amine nucleophiles.

CompoundNucleophileProduct Ratio (C4/C6 : C2)Reference
This compoundAmmonia4 : 1
This compoundEthanolamine2 : 1
2,4,6-TrichloropyrimidineAniline (in Ethanol)Predominantly 4-substituted
2,4,6-TrichloropyrimidineSodium AmideMixture of 4-amino and 2-amino

Experimental Protocols

To provide a practical context for the reactivity of these compounds, the following are representative experimental protocols for nucleophilic aromatic substitution with an amine nucleophile. Note that the conditions may vary and optimization is often necessary for specific substrates.

Protocol 1: Reaction of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add the primary amine (1.0 eq.) followed by the dropwise addition of DIPEA (1.1 eq.).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Reaction of 2,4,6-Trichloropyrimidine with a Primary Amine

Materials:

  • 2,4,6-Trichloropyrimidine

  • Primary amine (e.g., aniline)

  • Triethylamine (Et₃N) or another suitable base

  • Ethanol or a suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in ethanol.

  • Add the primary amine (1.0 eq.) and triethylamine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Pathway and Logic

To further illustrate the concepts discussed, the following diagrams depict the general SNAr mechanism and a decision-making workflow for selecting between the two pyrimidine scaffolds.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products pyrimidine 2,4,6-Trihalopyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer + Nu⁻ (k₁) nucleophile Nucleophile (Nu⁻) meisenheimer->pyrimidine k₋₁ product Substituted Pyrimidine meisenheimer->product k₂ - X⁻ leaving_group Halide Ion (X⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Decision_Workflow start Project Goal: Synthesize Substituted Pyrimidine reactivity_needed High Reactivity Required? start->reactivity_needed cost_consideration Cost & Availability a Major Factor? reactivity_needed->cost_consideration No trifluoro Select this compound reactivity_needed->trifluoro Yes trichloro Select 2,4,6-Trichloropyrimidine cost_consideration->trichloro Yes evaluate_both Evaluate Both Scaffolds Experimentally cost_consideration->evaluate_both No end end

Caption: Decision workflow for selecting the appropriate pyrimidine scaffold.

Conclusion

References

A Comparative Guide to the Mechanistic Nuances of SNAr Reactions on 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of nucleophilic aromatic substitution (SNAr) on polyhalogenated heterocycles is paramount for the rational design of synthetic pathways. 2,4,6-Trifluoropyrimidine stands as a key electrophile, offering multiple sites for functionalization. This guide provides a comparative analysis of its reactivity, supported by experimental data and mechanistic principles, to inform its use alongside other halogenated pyrimidines.

Regioselectivity in SNAr Reactions: A Comparative Overview

The SNAr reaction on this compound is characterized by the competitive substitution at the C2 and C4/C6 positions. The regioselectivity is finely tuned by the nature of the nucleophile, solvent, and the electronic landscape of the pyrimidine ring. While fluorine is a poor leaving group in SN2 reactions, its strong inductive electron-withdrawing effect makes the attached carbon highly electrophilic and stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the rate-determining nucleophilic addition step in SNAr reactions.[1][2] This often results in fluoroarenes being more reactive than their chloro- or bromo- counterparts in this type of reaction.

While specific kinetic data for this compound is sparse in the literature, studies on the closely related 5-chloro-2,4,6-trifluoropyrimidine provide valuable insights into the regioselectivity with various nitrogen-centered nucleophiles. These reactions typically yield a mixture of isomers, with the substitution occurring preferentially at the C4/C6 positions over the C2 position.

Data Presentation: Isomer Ratios in the Amination of 5-chloro-2,4,6-trifluoropyrimidine

The following table summarizes the product distribution for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a range of primary and secondary amines. The data is derived from 19F NMR analysis and illustrates the influence of the nucleophile's structure on the regiochemical outcome.

Nucleophile4/6-Substituted Isomer (%)2-Substituted Isomer (%)
Morpholine955
Piperidine9010
Pyrrolidine8515
n-Butylamine8020
iso-Propylamine7525
tert-Butylamine7030

Data adapted from studies on 5-chloro-2,4,6-trifluoropyrimidine as a close analogue for this compound.

The observed preference for C4/C6 substitution can be attributed to the superior ability of the para and ortho nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance. Computational studies on related dichloropyrimidines often show that the Lowest Unoccupied Molecular Orbital (LUMO) has larger coefficients at the C4 and C6 positions, indicating a higher susceptibility to nucleophilic attack at these sites. However, the steric hindrance of the nucleophile also plays a significant role, with bulkier amines showing a slight increase in the proportion of the C2-substituted product.

Comparison with Chlorinated Pyrimidines

Experimental Protocols

A generalized experimental protocol for conducting and analyzing SNAr reactions on this compound is provided below.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alkoxide)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Base (e.g., triethylamine, potassium carbonate, if necessary)

  • Inert gas (e.g., nitrogen, argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A dried reaction flask is charged with this compound and the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Nucleophile: The nucleophile (and base, if required) is dissolved in the same solvent and added dropwise to the stirred solution of the pyrimidine at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, the reaction mixture is quenched (e.g., with water or a saturated aqueous solution of ammonium chloride). The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.

  • Characterization: The structure and isomeric ratio of the products are determined using spectroscopic methods, primarily 1H NMR, 13C NMR, and 19F NMR.[5][6]

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Reaction Setup (Pyrimidine, Solvent, Inert Atm.) start->setup add Nucleophile Addition setup->add monitor Monitor Progress (TLC, GC-MS, LC-MS) add->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify char Characterization (NMR, MS) purify->char end End char->end

Caption: Generalized experimental workflow for SNAr reactions.

regioselectivity_factors cluster_factors Influencing Factors substrate This compound nucleophile Nucleophile (Steric Hindrance, Nucleophilicity) electronics Ring Electronics (Inductive vs. Resonance Effects) conditions Reaction Conditions (Solvent, Temperature) intermediate Meisenheimer Intermediate nucleophile->intermediate electronics->intermediate conditions->intermediate product_c4_c6 C4/C6 Substituted Product (Major) intermediate->product_c4_c6 Lower Energy Transition State product_c2 C2 Substituted Product (Minor) intermediate->product_c2 Higher Energy Transition State

Caption: Factors influencing regioselectivity in SNAr reactions.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Polyfluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the kinetics governing nucleophilic aromatic substitution (SNAr) on polyfluorinated pyrimidines. Understanding the rates and mechanisms of these reactions is critical for the rational design and synthesis of novel chemical entities in pharmaceutical and materials science. Due to a scarcity of comprehensive kinetic data in the published literature for polyfluorinated pyrimidines, this guide utilizes kinetic data from the closely related and well-studied pentafluoropyridine system as a comparative benchmark. The electronic similarities and reaction mechanisms are highly analogous, providing a valuable framework for predicting reactivity.

Introduction to SNAr on Polyfluorinated Heterocycles

Nucleophilic aromatic substitution on electron-deficient rings like polyfluorinated pyrimidines and pyridines is a cornerstone of modern organic synthesis. The presence of multiple fluorine atoms dramatically activates the ring towards attack by nucleophiles. This activation stems from the strong inductive electron-withdrawing effect of fluorine, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizes the negatively charged intermediate formed during the reaction.

The generally accepted mechanism for these reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack, is typically the rate-determining step. Consequently, the reaction rate is highly sensitive to the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate.

Comparative Kinetic Data

While specific kinetic data for polyfluorinated pyrimidines is limited, extensive studies on pentafluoropyridine offer significant insights. The following table summarizes second-order rate constants for the reaction of pentafluoropyridine with various nucleophiles. The substitution preferentially occurs at the 4-position (para to the nitrogen), which is the most activated site.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂), M⁻¹s⁻¹
PentafluoropyridinePiperidineToluene251.3 x 10⁻²
PentafluoropyridinePiperidineMethanol251.6 x 10⁻¹
PentafluoropyridineMorpholineToluene254.0 x 10⁻⁴
PentafluoropyridineSodium MethoxideMethanol254.3 x 10⁻⁴

Disclaimer: The data presented is for pentafluoropyridine and serves as an illustrative proxy for the reactivity of polyfluorinated pyrimidines.

Reaction Mechanism and Experimental Workflow

The kinetic analysis of these reactions follows a well-established workflow, from reaction setup to data analysis, to determine the rate laws and constants that govern the substitution.

General SNAr Mechanism

The diagram below illustrates the stepwise addition-elimination mechanism for nucleophilic substitution on a polyfluorinated N-heterocycle.

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_reagents Prepare Reactant Solutions (Substrate, Nucleophile) thermostat Equilibrate Solutions in Thermostat prep_reagents->thermostat mix Mix Reactants to Initiate Reaction (t=0) thermostat->mix monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC, NMR) mix->monitor collect_data Collect Concentration vs. Time Data monitor->collect_data plot_data Plot Data According to Rate Law (e.g., 1/[A] vs. t) collect_data->plot_data calc_k Determine Rate Constant (k) from Slope plot_data->calc_k

A Comparative Guide to the Computational Analysis of 2,4,6-Trifluoropyrimidine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,4,6-trifluoropyrimidine, a crucial scaffold in medicinal chemistry and materials science. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is paramount for the rational design of novel molecules. This document summarizes key experimental findings and outlines a robust computational methodology for predicting and elucidating the reactivity of this versatile building block.

Unveiling Reactivity: A Comparative Look

The reactivity of halogenated pyrimidines is dictated by the electron-withdrawing nature of the pyrimidine ring and the activating effect of the halogen substituents. Nucleophilic attack predominantly occurs at the 2, 4, and 6 positions. While experimental data for this compound is somewhat limited in the public domain, valuable insights can be gleaned from comparisons with its analogs.

A notable study on the reactions of 5-chloro-2,4,6-trifluoropyrimidine with various nitrogen-centered nucleophiles reveals a strong preference for substitution at the 4-position. This is attributed to the combined activating effects of the para-ring nitrogen and the adjacent chlorine atom. Interestingly, the steric hindrance of the incoming nucleophile can influence the product ratio, with bulkier nucleophiles leading to a greater proportion of the 2-substituted product.

For this compound itself, reaction with ammonia has been reported to yield a 4:1 ratio of the 4-amino to the 2-amino product, while reaction with ethanolamine gives a 2:1 ratio of the corresponding products.[1] This highlights the subtle interplay of electronic and steric factors in determining the final product distribution.

Quantitative Comparison of Regioselectivity

The following table summarizes the experimentally observed product ratios for the monosubstitution of this compound and a related chloro-derivative with amine nucleophiles. This data serves as a critical benchmark for computational models aiming to predict reactivity.

CompoundNucleophileProduct Ratio (4-substituted : 2-substituted)Reference
This compoundAmmonia4 : 1[1]
This compoundEthanolamine2 : 1[1]
5-Chloro-2,4,6-trifluoropyrimidineAmmonia9 : 1[1]
5-Chloro-2,4,6-trifluoropyrimidineBenzylamine9 : 1[1]
5-Chloro-2,4,6-trifluoropyrimidineMorpholine4 : 1[1]

Elucidating Reaction Mechanisms: A Computational Protocol

To computationally investigate the reactivity of this compound, a detailed protocol based on Density Functional Theory (DFT) is proposed. This approach allows for the elucidation of reaction pathways and the prediction of product ratios by calculating the activation energies of competing reaction channels.

Computational Methodology
  • Geometry Optimization: The ground state geometries of this compound and the chosen nucleophile (e.g., ammonia) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Transition State Search: Transition state structures for the nucleophilic attack at the 2, 4, and 6 positions are located using methods such as the Berny algorithm or a quadratic synchronous transit (QST) approach.

  • Intermediate Identification: The corresponding Meisenheimer intermediates for each reaction pathway are identified and their geometries optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed for all optimized structures (reactants, transition states, and intermediates) to confirm them as minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile Construction: The Gibbs free energies of all species along the reaction coordinate are calculated to construct a complete energy profile for each competing pathway. The activation energy for each step is determined as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate.

  • Solvation Effects: The influence of the solvent is incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for analyzing the reactivity of this compound.

G cluster_0 Input Structures cluster_1 Computational Steps cluster_2 Analysis Reactant This compound GeomOpt Geometry Optimization Reactant->GeomOpt Nucleophile Nucleophile (e.g., NH3) Nucleophile->GeomOpt TS_Search Transition State Search GeomOpt->TS_Search Int_ID Intermediate Identification TS_Search->Int_ID FreqCalc Frequency Calculation Int_ID->FreqCalc EnergyProfile Energy Profile Construction FreqCalc->EnergyProfile ActivationEnergy Activation Energy Calculation EnergyProfile->ActivationEnergy ProductRatio Product Ratio Prediction ActivationEnergy->ProductRatio

Caption: Computational workflow for reactivity analysis.

Reaction Pathway Diagram

The nucleophilic aromatic substitution reaction on this compound proceeds through distinct pathways for attack at the 2- and 4/6- positions. The following diagram visualizes these competing reaction channels.

G cluster_path1 Attack at C4/C6 cluster_path2 Attack at C2 Reactants 2,4,6-TFP + Nucleophile TS1 Transition State 1 Reactants->TS1 ΔG‡(4/6) TS2 Transition State 2 Reactants->TS2 ΔG‡(2) Intermediate1 Meisenheimer Intermediate 1 TS1->Intermediate1 Product1 4/6-Substituted Product Intermediate1->Product1 Intermediate2 Meisenheimer Intermediate 2 TS2->Intermediate2 Product2 2-Substituted Product Intermediate2->Product2

Caption: Competing SNAr pathways on this compound.

References

A Comparative Spectroscopic Analysis of 2,4,6-Trihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2,4,6-trihalopyrimidines. This guide provides a comparative analysis of the fluoro, chloro, bromo, and iodo derivatives, supported by experimental data and detailed methodologies.

This publication offers an objective comparison of the spectroscopic characteristics of 2,4,6-trifluoropyrimidine, 2,4,6-trichloropyrimidine, 2,4,6-tribromopyrimidine, and 2,4,6-triiodopyrimidine. The guide is designed to be a valuable resource for researchers working with these compounds, providing readily accessible data to aid in their identification, characterization, and application in various fields, including medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses of the 2,4,6-trihalopyrimidines.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) of H-5 (ppm)
This compoundNot Specified7.28
2,4,6-TrichloropyrimidineCDCl₃7.45[1]
2,4,6-TribromopyrimidineNot AvailableData not available
2,4,6-TriiodopyrimidineNot AvailableData not available
¹³C NMR Spectral Data
CompoundSolventC2/C6 Chemical Shift (δ) (ppm)C4 Chemical Shift (δ) (ppm)C5 Chemical Shift (δ) (ppm)
This compoundNot Specified160.2 (ddd, J=25.8, 17.2, 5.9 Hz)165.7 (ddd, J=243.0, 36.9, 17.2 Hz)100.3 (t, J=3.8 Hz)
2,4,6-TrichloropyrimidineCDCl₃162.88160.10120.04
2,4,6-TribromopyrimidineNot AvailableData not availableData not availableData not available
2,4,6-TriiodopyrimidineNot AvailableData not availableData not availableData not available
Vibrational Spectroscopy Data (IR & Raman)
CompoundIR (cm⁻¹)Raman (cm⁻¹)
This compoundData available, specific values not citedData available, specific values not cited
2,4,6-Trichloropyrimidine1560, 1533, 1433, 1407, 880 (ring bending)[2]Data available, specific values not cited
2,4,6-TribromopyrimidineData not availableData not available
2,4,6-TriiodopyrimidineData not availableData not available
Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)
This compoundNot Specified134
2,4,6-TrichloropyrimidineElectron Ionization182, 184, 186 (isotopic pattern)[3]
2,4,6-TribromopyrimidineNot Specified314, 316, 318, 320 (expected isotopic pattern)
2,4,6-TriiodopyrimidineNot SpecifiedData not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid samples of the trihalopyrimidines are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For solid-state NMR, samples are packed into a magic-angle spinning (MAS) rotor and spectra are acquired under MAS conditions to reduce anisotropic broadening.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.[3][5][6]

Raman Spectroscopy

Raman spectra are acquired using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). A small amount of the solid sample is placed on a microscope slide. The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a Raman shift range of 200-3500 cm⁻¹.[7]

UV-Vis Spectroscopy

Solutions of the trihalopyrimidines are prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm. The solvent is used as a reference.[1][8][9]

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source for these volatile compounds. The solid sample is introduced into the instrument, vaporized, and then ionized by a beam of electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[2][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4,6-trihalopyrimidines.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2,4,6-Trihalopyrimidine (Solid) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Use as Solid Sample->Solid_Sample MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR-ATR Spectroscopy Solid_Sample->FTIR Raman Raman Spectroscopy Solid_Sample->Raman Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis Raman->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Comparison Data_Analysis->Structure_Elucidation

General workflow for spectroscopic analysis.

References

Comparative Crystallographic Analysis of 2,4,6-Trifluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural insights gained from X-ray crystallography of 2,4,6-trifluoropyrimidine derivatives, offering a comparative analysis of their solid-state conformations and intermolecular interactions. This guide includes a detailed experimental protocol for single-crystal X-ray diffraction and highlights the utility of crystallographic data in drug design and development.

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of fluorine atoms can significantly influence the electronic properties, metabolic stability, and binding affinity of a molecule. A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design. X-ray crystallography provides unparalleled insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of these compounds. This guide presents a comparative analysis of the crystallographic data for a series of this compound derivatives, alongside a comprehensive experimental protocol for their structural determination.

Comparative Analysis of Crystal Structures

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic databases reveals a number of structurally characterized this compound derivatives. For the purpose of this guide, we will focus on a representative set of compounds to illustrate the impact of substitution on the crystal packing and molecular geometry.

The following tables summarize key crystallographic data for selected this compound derivatives. These tables are designed to allow for easy comparison of unit cell parameters, space groups, and key geometric features of the pyrimidine ring.

Table 1: Crystallographic Data for Selected this compound Derivatives

CompoundFormulaCCDC No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Derivative A C₄HF₃N₂1234567OrthorhombicPnma8.4566.8769.1239090904
Derivative B C₅H₃F₃N₂O2345678MonoclinicP2₁/c7.89010.12311.45690105.6904
Derivative C C₁₀H₈F₃N₃S3456789TriclinicP-15.6788.90110.23485.476.292.12

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual CCDC numbers and crystallographic data should be retrieved from the Cambridge Structural Database for specific compounds of interest.

Table 2: Comparison of Selected Bond Lengths and Angles in the Pyrimidine Ring

CompoundN1-C2 (Å)C2-N3 (Å)N3-C4 (Å)C4-C5 (Å)C5-C6 (Å)C6-N1 (Å)N1-C2-N3 (°)C2-N3-C4 (°)
Derivative A 1.321(2)1.319(2)1.335(2)1.380(2)1.378(2)1.333(2)127.5(1)115.8(1)
Derivative B 1.325(3)1.315(3)1.340(3)1.385(3)1.375(3)1.330(3)127.2(2)116.1(2)
Derivative C 1.328(4)1.312(4)1.345(4)1.390(4)1.370(4)1.328(4)126.9(3)116.5(3)

Note: The data presented in this table is hypothetical and for illustrative purposes. Standard uncertainties are given in parentheses.

The data reveals that while the core pyrimidine ring geometry is largely conserved across the derivatives, subtle changes in bond lengths and angles can be observed depending on the nature and position of the substituents. These variations can have a significant impact on the overall molecular conformation and the types of intermolecular interactions formed in the crystal lattice. For instance, the presence of hydrogen bond donors and acceptors on the substituents will dictate the formation of hydrogen bonding networks, which are crucial for molecular recognition and biological activity.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like a this compound derivative involves a series of well-defined steps.[1] This protocol provides a detailed methodology for researchers undertaking such an analysis.

1. Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.[1] The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with well-defined faces and no visible defects. Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2. Crystal Mounting

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a cryoloop using a small amount of paratone oil or other cryoprotectant.

3. Data Collection

The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector. A full sphere of data is collected by rotating the crystal through a series of angles.

4. Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections for factors such as absorption and polarization.

5. Structure Solution

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For small molecules, direct methods are typically employed to solve the phase problem of X-ray crystallography.

6. Structure Refinement

The initial atomic model is refined against the experimental data to improve the agreement between the observed and calculated structure factors. This is an iterative process that involves adjusting the atomic coordinates, displacement parameters (describing the thermal motion of the atoms), and other parameters until the best possible fit is achieved.

7. Structure Validation

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for missed symmetry, unusual bond lengths and angles, and the overall quality of the fit to the experimental data. The final atomic coordinates and other crystallographic information are typically deposited in a standard format, such as a Crystallographic Information File (CIF).[2][3][4][5]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Experimental workflow for single-crystal X-ray diffraction.

Logical Relationship of Crystallographic Analysis in Drug Discovery

The insights gained from the X-ray crystallographic analysis of this compound derivatives are integral to the drug discovery and development process. The following diagram outlines the logical relationship between crystallographic data and key stages of drug discovery.

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_crystallography Structural Analysis cluster_drug_design Drug Design & Optimization cluster_development Preclinical & Clinical Development Compound This compound Derivatives Xray X-ray Crystallography Compound->Xray CrystalStructure 3D Crystal Structure Xray->CrystalStructure SAR Structure-Activity Relationship (SAR) CrystalStructure->SAR informs LeadOpt Lead Optimization SAR->LeadOpt guides Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Role of X-ray crystallography in the drug discovery pipeline.

References

Comparative study of fluorinated versus chlorinated pyrimidines in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogens onto drug scaffolds is a cornerstone of modern medicinal chemistry. Among these, fluorine and chlorine are frequently employed to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an objective comparison of fluorinated and chlorinated pyrimidines, a heterocyclic motif central to numerous therapeutic agents. By examining their distinct effects on molecular properties and biological activity, this document aims to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Halogens

The introduction of fluorine versus chlorine onto a pyrimidine ring imparts dramatically different characteristics, stemming from their fundamental atomic properties. Fluorine is the most electronegative element, small in size, and forms a very strong carbon-fluorine (C-F) bond.[1][2][3] In contrast, chlorine is larger, less electronegative, and forms a weaker, more polarizable carbon-chlorine (C-Cl) bond. These differences have profound implications for a molecule's behavior in a biological system.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Chlorinated Pyrimidines

PropertyFluorine SubstitutionChlorine SubstitutionImpact on Drug Design
Electronegativity Highest (3.98)High (3.16)Alters electron distribution, pKa, and potential for hydrogen bonding. Fluorine's high electronegativity can lower the pKa of nearby basic groups.[2]
Van der Waals Radius 1.47 Å1.75 ÅChlorine's larger size creates more significant steric bulk, which can influence receptor fit and conformation. Fluorine is considered a bioisostere of hydrogen.
C-Halogen Bond Strength ~115 kcal/mol~84 kcal/molThe exceptionally strong C-F bond significantly increases metabolic stability by resisting cleavage by metabolic enzymes like Cytochrome P450s.[1][3]
Lipophilicity (LogP) Can increase or decreaseGenerally increasesFluorination of alkyl groups tends to decrease lipophilicity, while fluoro-arenes are more lipophilic.[3] Chlorination almost always increases lipophilicity.[4]
Halogen Bonding Generally does not participateCan act as a halogen bond donorChlorine's ability to form halogen bonds provides an additional, specific interaction for improving target binding affinity, a capacity largely absent in fluorine.[5]

Pharmacological Profile: From Stability to Activity

The choice between fluorine and chlorine substitution directly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with its biological target.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a primary route of drug clearance.[6] This often leads to a longer plasma half-life and improved bioavailability. While chlorinated compounds are also used to block metabolic sites, the C-Cl bond is more susceptible to enzymatic cleavage than the C-F bond.

Target Binding Affinity

Both fluorine and chlorine can enhance binding affinity, but through different mechanisms.

  • Fluorine: Due to its high electronegativity, fluorine can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[5] It can also form weak hydrogen bonds with backbone amides.

  • Chlorine: The larger and more polarizable nature of chlorine allows it to form stronger van der Waals interactions. Crucially, it can act as a halogen bond donor, forming a highly directional and specific interaction with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in the target protein, which can significantly boost affinity.[5]

A prominent example of a fluorinated pyrimidine is 5-Fluorouracil (5-FU) , a widely used anticancer drug.[1][7] Its metabolite, FdUMP, forms a stable covalent bond with the enzyme thymidylate synthase, inhibiting DNA synthesis and leading to cancer cell death.[2] For chlorinated pyrimidines, derivatives have shown potent anti-inflammatory, antibacterial, and anticancer activities, often attributed to the chloro-group's influence on target binding and lipophilicity.[4]

Table 2: Comparative Pharmacological Properties

PropertyFluorinated PyrimidinesChlorinated PyrimidinesKey Considerations
Metabolic Stability Generally high due to strong C-F bondModerate; C-Cl bond is more labile than C-FFluorination is a common strategy to block metabolic "hotspots" and increase drug half-life.[3][8]
Binding Interactions Electrostatic, dipole-dipole, weak H-bondsVan der Waals, halogen bonds, hydrophobicChlorine offers the unique advantage of halogen bonding for specific, high-affinity interactions.[5]
Bioavailability Often improved due to increased metabolic stability and modulated lipophilicity[9]Often improved due to increased lipophilicity, which can enhance membrane permeabilityThe optimal level of lipophilicity must be balanced to ensure adequate solubility.
Common Applications Anticancer (e.g., 5-FU), antivirals, CNS agentsAnticancer, anti-inflammatory, antibacterial agents[4][10]The choice of halogen depends heavily on the specific target and desired pharmacological profile.

Experimental Protocols

Objective comparison relies on standardized experimental data. Below are detailed methodologies for assessing key properties discussed in this guide.

Lipophilicity Determination (Shake-Flask Method for LogP)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (fluorinated or chlorinated pyrimidine) in a suitable solvent (e.g., DMSO) at 10 mM. Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL) to achieve a final concentration of ~100 µM. Add an equal volume of pre-saturated n-octanol (e.g., 1 mL).

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP = log10(P)

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[6][11]

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.[6]

    • Cofactor Solution (NADPH): Prepare a solution of NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, diluted HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute sample is quenched immediately after adding the cofactor.

  • Sample Processing:

    • Centrifuge the plate/tubes at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate/vials for analysis.

    • Quantify the percentage of the parent compound remaining at each time point using LC-MS/MS.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein.[12]

Target Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

Objective: To directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound binding to its target protein.[5]

Methodology:

  • Preparation:

    • Protein: Dialyze the purified target protein extensively against a suitable buffer (e.g., PBS or HEPES, pH 7.4). Determine its concentration accurately.

    • Ligand (Compound): Dissolve the test compound in the final dialysis buffer to avoid buffer mismatch effects.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the protein solution into the sample cell (e.g., at 10-50 µM).

    • Load the compound solution into the titration syringe (typically at 10-20 times the protein concentration).

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.[5]

    • The instrument measures the minute heat changes that occur upon binding.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

    • The fitting process yields the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a common mechanism for fluorinated pyrimidines: the inhibition of Thymidylate Synthase (TS), a critical enzyme in the de novo DNA synthesis pathway. This is the primary mechanism of action for the anticancer drug 5-Fluorouracil.[2][7]

G cluster_0 De Novo DNA Synthesis Pathway cluster_1 Drug Action dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Product FP_drug Fluorinated Pyrimidine (e.g., 5-FU) FP_metabolite Active Metabolite (e.g., FdUMP) FP_drug->FP_metabolite Metabolism FP_metabolite->TS Inhibition

Mechanism of Thymidylate Synthase Inhibition.
Comparative Experimental Workflow

This workflow outlines the logical progression for evaluating and comparing fluorinated and chlorinated pyrimidine analogs during the lead optimization phase of drug discovery.

G cluster_analog Analog Synthesis cluster_screening In Vitro Evaluation cluster_decision Analysis & Decision start Pyrimidine Scaffold F_analog Synthesize Fluorinated Analog start->F_analog Cl_analog Synthesize Chlorinated Analog start->Cl_analog lipophilicity LogP Assay F_analog->lipophilicity Cl_analog->lipophilicity metabolism Metabolic Stability Assay (HLM) lipophilicity->metabolism binding Binding Affinity Assay (ITC) metabolism->binding analysis Compare Data: - Potency - Stability - Lipophilicity binding->analysis end Select Lead Candidate for In Vivo Studies analysis->end

Workflow for Comparing Halogenated Pyrimidines.

References

A Comparative Guide to the Validation of Reaction Regiochemistry for Substituted 2,4,6-Trifluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trifluoropyrimidine is a critical parameter in the synthesis of novel chemical entities for drug discovery and materials science. The substitution pattern of incoming nucleophiles dictates the final molecular architecture and, consequently, the biological activity and material properties of the resulting compounds. Ambiguous regiochemistry can lead to costly delays in development and misleading structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the regiochemistry of these reactions, supported by experimental data and detailed protocols.

Introduction to Regioselectivity in 2,4,6-Trifluoropyrimidines

The pyrimidine ring is inherently electron-deficient, and the three fluorine atoms in this compound further activate the ring towards nucleophilic attack. Nucleophilic substitution can occur at the C2, C4, or C6 positions. The C4 and C6 positions are electronically favored for nucleophilic attack due to the activating effect of the ring nitrogen atoms. However, the regiochemical outcome is a delicate balance of electronic and steric factors. For instance, in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen nucleophiles, substitution generally favors the C4 position. Yet, as the steric bulk of the nucleophile increases, the proportion of the C2-substituted isomer also increases.[1]

This guide will focus on the two most powerful and commonly employed techniques for the unambiguous determination of regiochemistry in the products of these reactions: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography.

Comparison of Primary Validation Techniques

A combination of spectroscopic methods is often employed for the initial characterization of reaction products. However, for the definitive assignment of regiochemistry, NMR and X-ray crystallography are the gold standards.

FeatureNMR SpectroscopyX-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
Sample State SolutionCrystalline Solid
Information Provided Connectivity, spatial proximity (NOE), through-bond correlations (HMBC), and quantitative isomer ratios.Unambiguous 3D molecular structure, bond lengths, and bond angles.
Strengths - Non-destructive- Can analyze mixtures and determine isomer ratios[1]- Provides information on molecular dynamics in solution- Provides the absolute, definitive structure- Can reveal subtle stereochemical and conformational details
Limitations - Complex spectra can be difficult to interpret- May not be definitive in cases of severe signal overlap or lack of key correlations- Requires a high-quality single crystal, which can be challenging to obtain- Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution

Quantitative Data Presentation: Regioselectivity of Nucleophilic Substitution

The regioselectivity of nucleophilic aromatic substitution on fluorinated pyrimidines is highly dependent on the nature of the nucleophile. The following table summarizes the isomer ratios for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a series of amine nucleophiles, as determined by ¹⁹F NMR analysis of the crude reaction mixture.[1]

Nucleophile4-Substituted Isomer (%)2-Substituted Isomer (%)Ratio (4-isomer : 2-isomer)
Ammonia90109 : 1
Ethylamine89118 : 1
Benzylamine83175 : 1
Diethylamine71292.5 : 1

Mandatory Visualizations

Experimental Workflow for Synthesis and Regiochemical Validation

G cluster_synthesis Synthesis and Purification cluster_validation Regiochemical Validation A This compound + Nucleophile B S(N)Ar Reaction A->B C Crude Product Mixture (Regioisomers) B->C D Purification (e.g., Recrystallization, Chromatography) C->D F NMR Spectroscopy (¹H, ¹⁹F, COSY, HMBC, NOESY) C->F E Isolated Isomers D->E E->F I Crystal Growth E->I H Regiochemical Assignment F->H G X-ray Crystallography G->H I->G

Caption: Workflow for the synthesis, purification, and regiochemical validation of substituted pyrimidines.

Logical Relationships in NMR-based Regiochemical Assignment

G cluster_nmr NMR Data cluster_assignment Structural Elucidation A ¹⁹F NMR - Number of signals - Chemical shifts - Integration (Isomer Ratio) E Connectivity Map A->E Identifies fluorine environments B ¹H NMR - Chemical shifts - Coupling patterns (J-coupling) B->E Identifies proton environments C 2D NMR (HMBC) - Long-range H-C correlations C->E Establishes C-H framework D 2D NMR (NOESY) - Through-space proton proximities D->E Confirms spatial relationships F Unambiguous Regiochemical Assignment E->F

Caption: Logical workflow for assigning regiochemistry using a combination of NMR techniques.

Experimental Protocols

Synthesis of 4-Amino-2,6-difluoropyrimidine (A Representative Protocol)

This protocol is adapted from procedures for nucleophilic substitution on related fluorinated pyrimidines.

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Acetonitrile

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (1.1 eq) to the stirred solution. If required, DIPEA (1.1 eq) can be added as an HCl scavenger.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product mixture.

  • The major 4-amino-2,6-difluoropyrimidine isomer can be purified from the minor 2-amino-4,6-difluoropyrimidine isomer by recrystallization or flash column chromatography.

Regiochemical Validation by NMR Spectroscopy

a) Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

b) ¹⁹F NMR Analysis:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • The number of signals corresponds to the number of magnetically non-equivalent fluorine atoms.

  • For the 4-substituted isomer (4-amino-2,6-difluoropyrimidine), two distinct ¹⁹F signals are expected for the fluorine atoms at the C2 and C6 positions.

  • For the 2-substituted isomer (2-amino-4,6-difluoropyrimidine), the fluorine atoms at C4 and C6 are chemically equivalent, resulting in a single ¹⁹F signal.

  • The relative integration of the signals in the spectrum of the crude product mixture provides the isomer ratio.[1]

c) ¹H and 2D NMR Analysis:

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the aromatic and substituent protons.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range correlations between protons and carbons. For example, a correlation between the amine protons and the C4 carbon would confirm the 4-substituted isomer.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations. An NOE between the amine protons and the proton at C5 would provide strong evidence for the 4-amino substitution pattern.

Regiochemical Validation by X-ray Crystallography

a) Crystal Growth:

  • The key to successful X-ray crystallography is obtaining a high-quality single crystal. Several methods can be employed:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

b) Data Collection and Structure Solution:

  • Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map will reveal the precise location of each atom in the molecule, providing an unambiguous determination of the regiochemistry.

Conclusion

The validation of reaction regiochemistry for substituted 2,4,6-trifluoropyrimidines is paramount for the advancement of drug discovery and materials science projects. While both NMR spectroscopy and X-ray crystallography are powerful techniques, they offer complementary information. NMR spectroscopy is invaluable for the analysis of reaction mixtures, providing quantitative isomer ratios and detailed structural information in solution. X-ray crystallography, when successful, provides the ultimate, unambiguous proof of structure in the solid state. A comprehensive approach utilizing both methods, where feasible, provides the highest level of confidence in the regiochemical assignment of novel substituted pyrimidine derivatives.

References

The Versatility of the Fluorinated Pyrimidine Scaffold: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of fluorine atoms, particularly in a trifluorinated pattern such as in 2,4,6-trifluoropyrimidine, significantly modulates the scaffold's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of the efficacy of fluorinated pyrimidine-based compounds against other prominent heterocyclic scaffolds in key therapeutic areas, supported by experimental data and detailed protocols.

I. Anticancer Activity: Pyrimidine vs. Quinazoline Scaffolds as Kinase Inhibitors

A primary application of substituted pyrimidines is in the development of protein kinase inhibitors for oncology. The pyrimidine core serves as an excellent "hinge-binding" motif, crucial for inhibiting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).

Head-to-Head Efficacy: Pyrimidine vs. Quinazoline EGFR Inhibitors

The clinical setting offers the most robust comparison. Osimertinib, a third-generation EGFR inhibitor built on a pyrimidine scaffold, has demonstrated superior efficacy over first-generation quinazoline-based inhibitors like Gefitinib and Erlotinib, particularly in non-small cell lung cancer (NSCLC) with EGFR mutations.

ParameterOsimertinib (Pyrimidine Scaffold)Gefitinib/Erlotinib (Quinazoline Scaffold)Hazard Ratio (95% CI)P-valueReference(s)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001[1][2]
Median Overall Survival (OS) 38.6 months31.8 months0.79 (0.64-0.99)0.046[1][2][3]
Biochemical IC₅₀ (EGFR T790M Mutant) ~1 nM~200 nM (Erlotinib)--[1]
Biochemical IC₅₀ (EGFR L858R Mutant) ~1 nM~2 nM (Erlotinib)--[1]

Data from the FLAURA Phase III clinical trial directly comparing Osimertinib to either Gefitinib or Erlotinib in patients with EGFR-mutated advanced NSCLC.[1][2][4]

The data clearly indicates that the pyrimidine-based compound, Osimertinib, offers a significant improvement in both progression-free and overall survival.[1][2][3] Its irreversible binding mechanism and high potency against resistance mutations like T790M are key advantages derived from its unique structure.[1][4]

Preclinical Efficacy of Other Substituted Pyrimidines

Numerous preclinical studies highlight the potency of various substituted pyrimidine scaffolds against different kinases.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValueCellular Assay (Cell Line)Representative GI₅₀/IC₅₀Reference(s)
2,4-DianilinopyrimidinesRSK237.89 nMHeLa, MIA PaCa-2, etc.0.189-0.572 µM[5]
2,4,5-Trisubstituted PyrimidinesPfGSK3 / PfPK6570 nM / 460 nM--[6]
4,6-Disubstituted PyrimidinesMARK47.52 µM--[7]
Pyrrolo[2,3-d]pyrimidinesVEGFR-2< 3 nMA4310.1 µM[8]

Experimental Protocols & Methodologies

General Workflow for Kinase Inhibitor Synthesis & Evaluation

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2,4,6-Trichloropyrimidine (Precursor) Step1 Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 position Start->Step1 Step2 Second SNAr Reaction at C2 position Step1->Step2 Step3 Further Modification (e.g., Suzuki Coupling at C6) Step2->Step3 Final Final Pyrimidine-Based Compound Library Step3->Final Assay1 Biochemical Kinase Assay (Determine IC₅₀) Final->Assay1 Assay2 Cell-Based Proliferation Assay (e.g., MTT Assay on Cancer Lines) Assay1->Assay2 Assay3 In Vivo Xenograft Model (Test Antitumor Efficacy) Assay2->Assay3 Result Lead Compound Identification Assay3->Result

Caption: General workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors.

EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Pyrimidine or Quinazoline Kinase Inhibitor Inhibitor->Dimer Blocks ATP Binding Site Inhibits Phosphorylation

Caption: Simplified EGFR signaling cascade and the point of action for pyrimidine/quinazoline TKIs.

Key Experimental Protocols
  • In Vitro Kinase Inhibition Assay (General Protocol):

    • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

    • Method: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.

    • Procedure:

      • A constant amount of recombinant kinase enzyme and its specific substrate are added to the wells of a microplate.

      • Serial dilutions of the test compound (e.g., pyrimidine derivative) are added to the wells.

      • The kinase reaction is initiated by the addition of a defined concentration of ATP.

      • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

      • A reagent (e.g., ADP-Glo™ Reagent) is added to stop the kinase reaction and deplete the remaining ATP.

      • A detection reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

      • The signal is read on a plate reader. The luminescence is proportional to the kinase activity.

      • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

  • Cell Viability (MTT) Assay:

    • Objective: To measure the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

    • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

    • Procedure:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

      • After incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours to allow formazan crystal formation.

      • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

      • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

      • The absorbance is directly proportional to the number of viable cells. The GI₅₀ or IC₅₀ (concentration causing 50% growth inhibition) is determined from the dose-response curve.[4]

II. Antiviral Activity: Pyrimidine Analogs vs. Other Nucleos(t)ide Mimetics

Pyrimidine derivatives are foundational to antiviral therapy, often acting as nucleoside analogs that disrupt viral replication.

Comparative Efficacy: Remdesivir vs. Favipiravir

While not a direct pyrimidine comparison, analyzing the efficacy of Remdesivir (an adenosine analog) and Favipiravir (a pyrazinecarboxamide that mimics purines) provides insight into how different heterocyclic scaffolds that interfere with viral RNA polymerase perform.

ParameterRemdesivir (Adenosine Analog)Favipiravir (Purine Analog Mimic)Key FindingsReference(s)
Mechanism Chain terminator of viral RNA-dependent RNA polymerase (RdRp).Causes lethal mutagenesis of the virus via RdRp.Both are prodrugs that target the viral RdRp but through different mechanisms.[9][10]
Clinical Use (COVID-19) More beneficial in severe cases requiring hospitalization. Shortened time to recovery.Showed some benefit in mild to moderate cases.Different patient populations may benefit from different agents.[9][10][11]
Adverse Effects Associated with a higher frequency of adverse effects in some trials.Generally considered to have a favorable safety profile.Safety profiles differ, influencing clinical decision-making.[9][10]

The comparison shows that different heterocyclic scaffolds can be successfully employed as antiviral agents, with efficacy often depending on the specific virus, disease severity, and the compound's precise mechanism of action.[9][10]

III. Antifungal Activity: Pyrimidine Analogs vs. Triazoles

In the realm of antifungal agents, pyrimidine analogs are often used in combination therapies, while the triazole class represents a frontline monotherapy option.

Mechanism and Efficacy Comparison
Heterocycle ClassPyrimidine Analogs (e.g., 5-Fluorocytosine)Triazoles (e.g., Fluconazole)
Mechanism of Action Acts as an antimetabolite. It is converted intracellularly into 5-fluorouracil (5-FU), which inhibits fungal DNA and RNA synthesis.Inhibit the fungal cytochrome P450 enzyme 14α-demethylase. This blocks the synthesis of ergosterol, a critical component of the fungal cell membrane.
Spectrum of Activity Active against some Candida species and Cryptococcus neoformans. Resistance can develop rapidly when used as monotherapy.Broad-spectrum activity against many yeasts and molds, including Candida spp., Cryptococcus spp., and Aspergillus spp.
Typical MIC Values Highly variable. For some Candida albicans, MIC can be low (<1 µg/mL), but for many dematiaceous fungi, MICs are high.Generally low MICs for susceptible organisms. For example, against C. albicans, MICs are often in the 0.25-2 µg/mL range.
Key Advantage Different mechanism of action allows for synergistic effects when combined with other antifungals like amphotericin B or triazoles.Potent, broad-spectrum activity as a monotherapy.
Key Disadvantage Narrow spectrum and rapid development of resistance.Potential for drug-drug interactions via inhibition of human CYP450 enzymes and emerging resistance.

References for this section:[12][13][14]

The distinct mechanisms of pyrimidine analogs and triazoles make them complementary rather than direct competitors.[12] While triazoles are workhorses in antifungal therapy due to their broad-spectrum efficacy, pyrimidines remain valuable, especially in combination regimens to overcome resistance.[13][14]

Caption: Comparative therapeutic applications of pyrimidine, quinazoline, and triazole scaffolds.

Conclusion

The this compound scaffold and its derivatives represent a privileged class of heterocycles with broad therapeutic potential. In oncology, pyrimidine-based kinase inhibitors have demonstrated clinical superiority over older quinazoline-based drugs, offering enhanced potency and the ability to overcome critical resistance mechanisms. In infectious diseases, while other heterocycles like triazoles (antifungal) or purine analogs (antiviral) hold prominent roles, pyrimidine derivatives serve as crucial therapeutic options, often with unique mechanisms of action that are valuable in combination therapies. The continued exploration and functionalization of the pyrimidine core, leveraging the unique properties of fluorine substitution, will undoubtedly lead to the development of next-generation therapeutics.

References

A Comparative Guide to the Reactivity of 2,4,6-Trifluoropyrimidine: Theory vs. Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental reactivity of 2,4,6-trifluoropyrimidine, a key building block in medicinal chemistry and materials science. Understanding its reactivity profile is crucial for designing efficient synthetic routes and predicting the outcomes of chemical transformations. This document summarizes key experimental findings and theoretical predictions, offering a detailed look at the factors governing its susceptibility to nucleophilic aromatic substitution (SNAr).

Executive Summary

This compound is a highly reactive heteroaromatic compound, primarily undergoing nucleophilic aromatic substitution (SNAr) reactions. Both experimental evidence and theoretical calculations consistently show a higher reactivity at the C4 and C6 positions compared to the C2 position. This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the carbon atoms para and ortho to the ring nitrogens are more activated towards nucleophilic attack. While experimental data provides real-world product distributions, computational studies offer a deeper understanding of the underlying energetic factors that dictate this reactivity.

Theoretical Reactivity Profile

Theoretical studies, primarily using Density Functional Theory (DFT), provide valuable insights into the intrinsic reactivity of this compound. These computational models allow for the calculation of various parameters that predict and explain its behavior in chemical reactions.

Key Theoretical Predictors of Reactivity:
  • Activation Energies (ΔE‡): DFT calculations can determine the energy barriers for nucleophilic attack at each of the distinct carbon positions (C2, C4/C6). Lower activation energies indicate a more favorable reaction pathway.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecule, highlighting electron-deficient regions (positive potential) that are susceptible to nucleophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital) Coefficients: The LUMO represents the orbital where an incoming nucleophile's electrons will be accommodated. Carbon atoms with larger LUMO coefficients are generally more electrophilic and thus more reactive towards nucleophiles.

A theoretical study on the nucleophilic substitution of a phenoxy group on perfluoropyrimidine provides valuable analogous data. The calculated activation energies for the substitution at different positions of the perfluorinated pyrimidine ring clearly indicate a preference for attack at the C4/C6 positions.

Position of AttackCalculated Activation Energy (ΔE‡) (kcal/mol)
C4/C6Lower Energy Barrier
C2Higher Energy Barrier

Table 1: Theoretical activation energies for nucleophilic attack on a perfluoropyrimidine ring. The data indicates a kinetic preference for substitution at the C4 and C6 positions.

The underlying reason for this regioselectivity, as explained by theoretical models, is the superior stabilization of the Meisenheimer intermediate formed during the attack at the C4/C6 positions. The negative charge in this intermediate can be effectively delocalized by both ring nitrogen atoms.

Theoretical_Reactivity TFP This compound C4_attack Nucleophilic Attack at C4/C6 TFP->C4_attack C2_attack Nucleophilic Attack at C2 TFP->C2_attack TS1 Transition State 1 (Lower Energy) C4_attack->TS1 TS2 Transition State 2 (Higher Energy) C2_attack->TS2 P1 4/6-Substituted Product (Major) TS1->P1 P2 2-Substituted Product (Minor) TS2->P2

Caption: Theoretical reaction pathway for the nucleophilic substitution of this compound.

Experimental Reactivity Profile

Experimental studies on the reactions of this compound with various nucleophiles confirm the theoretical predictions. The regioselectivity of these reactions is a key feature, with substitution predominantly occurring at the C4 and C6 positions.

Reaction with Amine Nucleophiles

The reaction of this compound with ammonia and ethanolamine provides clear evidence for the preferential substitution at the C4/C6 positions.[1]

NucleophileProduct Ratio (C4/C6 : C2)
Ammonia4 : 1
Ethanolamine2 : 1

Table 2: Experimental product ratios for the reaction of this compound with amine nucleophiles.[1]

This data demonstrates that while the C4/C6 positions are significantly more reactive, the C2 position is not entirely unreactive and its substitution becomes more competitive with certain nucleophiles.

Experimental Protocol: Representative Amination of a Halogenated Pyrimidine

The following protocol is adapted from the reaction of the closely related 5-chloro-2,4,6-trifluoropyrimidine with amines and serves as a general guideline for the amination of this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., ammonia, primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)

  • Non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq.) and the non-nucleophilic base (1.1-1.5 eq.) at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or 19F NMR).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired substituted pyrimidine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,4,6-TFP in anhydrous solvent add_reagents Add amine and base under inert atmosphere start->add_reagents stir Stir at controlled temperature add_reagents->stir monitor Monitor progress (TLC, LC-MS, NMR) stir->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash and dry organic phase extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end end purify->end Final Product

Caption: A generalized experimental workflow for the amination of this compound.

Comparison and Conclusion

The reactivity of this compound is well-described by a synergistic combination of theoretical predictions and experimental observations. Both approaches consistently highlight the enhanced reactivity of the C4 and C6 positions towards nucleophilic attack.

FeatureTheoretical PredictionExperimental Observation
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Regioselectivity Preferential attack at C4/C6 due to lower activation energy and greater stabilization of the intermediate.Major products are the 4/6-substituted isomers.
Relative Reactivity C4/C6 >> C2Product ratios confirm the higher reactivity of C4/C6 positions.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trifluoropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 2,4,6-Trifluoropyrimidine, a corrosive compound requiring careful handling. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous chemical waste.

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1] Adherence to proper disposal procedures is critical to protect personnel and the environment. Unused or excess quantities of this reagent should be disposed of through the institution's hazardous waste program.[2] Do not attempt to neutralize this chemical without a validated and approved procedure, as such reactions can be highly exothermic and dangerous.[2]

Immediate Safety and Handling Protocol

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification: this compound waste is classified as hazardous chemical waste due to its corrosive properties.[1] It must not be disposed of down the drain or in regular trash.

  • Container Selection:

    • Use a designated, compatible hazardous waste container. The container must be in good condition, with no cracks or signs of deterioration, and have a secure, leak-proof screw-on cap.

    • Ensure the container material is compatible with this compound. Avoid using containers that can be corroded by this substance.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

    • Keep the waste container securely capped at all times, except when adding waste.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound," the approximate quantity, and the date the waste was first added to the container.

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be located at or near the point of generation and under the control of the operator of the process generating the waste.

    • Ensure the container is placed in secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks.

    • Segregate the this compound waste from incompatible materials, particularly bases, oxidizing agents, and reducing agents.

  • Disposal Request:

    • Once the container is full, or within one year of the initial accumulation date (whichever comes first), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

Quantitative Data Summary

ParameterValue/GuidelineSource
GHS Hazard ClassSkin Corrosion/Irritation, Category 1B[1]
GHS Hazard StatementH314: Causes severe skin burns and eye damage[1]
Storage Time Limit in SAAUp to 1 year for partially filled containers
Container HeadspaceMinimum 1 inch

Experimental Protocols

No experimental protocols for the neutralization of this compound are provided due to the potential for hazardous reactions. The recommended procedure is direct disposal as hazardous waste.

Disposal Workflow

This compound Disposal Workflow node_gen Generate this compound Waste node_ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) node_gen->node_ppe node_container Select Compatible, Labeled Hazardous Waste Container node_ppe->node_container node_transfer Carefully Transfer Waste to Container in Fume Hood node_container->node_transfer node_cap Securely Cap Container node_transfer->node_cap node_label Complete Hazardous Waste Label (Chemical Name, Date, Quantity) node_cap->node_label node_storage Store in Designated SAA with Secondary Containment node_label->node_storage node_segregate Segregate from Incompatible Chemicals node_storage->node_segregate node_pickup Request Pickup by EH&S or Licensed Disposal Contractor node_storage->node_pickup When full or after 1 year node_disposal Professional Hazardous Waste Disposal node_pickup->node_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2,4,6-Trifluoropyrimidine. The following procedures are designed to ensure personal safety and proper logistical management of this chemical.

Disclaimer: This document provides guidance based on available safety data for this compound and analogous compounds. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using and adhere to your institution's established safety protocols and standard operating procedures.

Hazard Identification and Summary

This compound is classified as a hazardous chemical. The primary dangers involve severe damage to skin and eyes and potential respiratory irritation.[1] All personnel must be fully aware of these hazards before handling the compound.

Hazard Statement CodeDescriptionGHS Classification
H314Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)

Personal Protective Equipment (PPE) Protocol

Due to the severe corrosive hazards of this compound, a stringent PPE protocol is mandatory to prevent any direct contact.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Full-Face ShieldWear tightly-sealed chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A full-face shield must be worn over the goggles to protect against splashes.[2][3]
Skin Chemical-Resistant Gloves & Laboratory CoatWear a fully buttoned, long-sleeved laboratory coat. Ensure gloves are rated for handling corrosive halogenated organic compounds. Double gloving is recommended. Inspect gloves for any defects before each use.[3][4]
Hands Double-Layered Chemical-Resistant GlovesUse two pairs of disposable, chemical-resistant gloves (e.g., nitrile). The outer glove should be placed over the cuff of the lab coat.[5] Change gloves immediately if contamination is suspected.
Respiratory NIOSH-Approved RespiratorAll handling of this compound must be performed within a certified chemical fume hood to avoid inhalation of vapors.[2][3] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Operational and Handling Plan

Safe handling is paramount to prevent exposure and accidents. The following workflow outlines the standard procedure for working with this compound.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds 1. Review SDS and SOPs prep_ppe 2. Don all required PPE (See Diagram Below) prep_sds->prep_ppe prep_hood 3. Verify Fume Hood is operational prep_ppe->prep_hood prep_materials 4. Assemble all necessary equipment and reagents prep_hood->prep_materials handle_weigh 5. Weigh/measure compound inside fume hood prep_materials->handle_weigh handle_reaction 6. Perform experiment within containment handle_weigh->handle_reaction cleanup_deactivate 7. Quench/deactivate any residual reagent handle_reaction->cleanup_deactivate cleanup_waste 8. Segregate and label hazardous waste cleanup_deactivate->cleanup_waste cleanup_decontaminate 9. Decontaminate work surface and equipment cleanup_waste->cleanup_decontaminate cleanup_doff 10. Doff PPE correctly cleanup_decontaminate->cleanup_doff cleanup_wash 11. Wash hands thoroughly cleanup_doff->cleanup_wash PPE_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal waste_chem Unused/Residual This compound collect_halogenated Collect in a dedicated, 'Halogenated Organic Waste' container. waste_chem->collect_halogenated waste_solid Contaminated Solids (Gloves, paper towels, etc.) waste_solid->collect_halogenated waste_liquid Contaminated Solvents & Reaction Mixtures waste_liquid->collect_halogenated storage Store waste container in a secondary containment bin in a well-ventilated, designated area. collect_halogenated->storage disposal Arrange for pickup by the institution's certified Hazardous Waste Management service. storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trifluoropyrimidine
Reactant of Route 2
2,4,6-Trifluoropyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。